Fmoc-Bip(4,4')-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199110-64-0 | |
| Record name | Fmoc-L-4,4'-biphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Fmoc-Bip(4,4')-OH: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Bip(4,4')-OH, also known as N-α-Fmoc-4,4'-biphenyl-L-alanine, is a non-natural amino acid derivative crucial for advanced peptide synthesis. Its unique biphenyl side chain offers distinct structural properties, making it a valuable building block in the development of therapeutic peptides and other specialized biomolecules. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its use, and its primary applications in research and drug discovery.
Core Properties of this compound
This compound is a white to off-white crystalline powder. The defining features of this compound are the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the biphenylalanine side chain. The Fmoc group provides a base-labile handle for controlled, stepwise peptide elongation, while the biphenyl moiety introduces conformational rigidity and potential for π-π stacking interactions within the final peptide structure.
Quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | Fmoc-L-Bip(4,4')-OH, Fmoc-L-Ala(4,4'-biphenyl)-OH | [1] |
| CAS Number | 199110-64-0 | [1][2][3][4] |
| Molecular Formula | C₃₀H₂₅NO₄ | [1][2][3] |
| Molecular Weight | 463.52 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow powder | [1][2][3] |
| Melting Point | 182 - 187 °C | [1] |
| Optical Rotation | [α]D²⁰ = -12 ± 2° (c=1 in DMF) | [1] |
| Purity (HPLC) | ≥ 98% |[1] |
Table 2: Solubility and Storage Conditions
| Property | Value | Reference(s) |
|---|---|---|
| Solubility | DMSO: 100 mg/mL (215.74 mM) (ultrasonication may be needed) | [2][5] |
| Water: Predicted to be poorly soluble (LogS: -7.65) | [6] | |
| Storage (Powder) | -20°C for up to 3 years; 2-8°C for shorter periods. Keep in a dry, dark place under inert atmosphere. | [1][2][3][4][5] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |[2][5] |
Chemical Structure and Synthesis Role
The structure of this compound is central to its function in peptide synthesis. The molecule consists of three key parts: the L-alanine backbone, the bulky biphenyl side chain, and the N-α-Fmoc protecting group.
The Fmoc group is a base-labile protecting group essential for Solid-Phase Peptide Synthesis (SPPS).[7][8] Its primary function is to temporarily block the α-amino group of the amino acid, preventing self-polymerization and allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[9][10] The key advantage of the Fmoc strategy is its orthogonality; the Fmoc group can be removed with a mild base (typically piperidine) without affecting the acid-labile protecting groups commonly used for reactive amino acid side chains.[8][]
Applications in Research and Drug Development
This compound is primarily used as a building block in Fmoc-based SPPS.[1] The incorporation of the unnatural biphenylalanine residue can confer several desirable properties to a peptide:
-
Enhanced Stability: The biphenyl side chain can enhance the stability of peptides against enzymatic degradation, which is a critical factor for increasing the in vivo half-life of peptide therapeutics.[12][13]
-
Structural Constraint: The bulky and rigid nature of the biphenyl group can introduce conformational constraints, locking the peptide into a specific bioactive conformation. This can lead to increased receptor binding affinity and selectivity.
-
Modulation of Pharmacokinetics: The lipophilic character of the biphenyl group can influence the solubility and pharmacokinetic profile of the resulting peptide.[1]
-
Drug Discovery: It is a valuable tool for researchers developing therapeutic peptides for various diseases, including cancer and metabolic disorders.[1][14] The ability to create novel peptide structures allows for the exploration of new structure-activity relationships.
Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This process is cyclical, with each cycle adding one amino acid to the chain.
Materials:
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)[15]
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[15][16]
-
Deprotection solution: 20% (v/v) piperidine in DMF[7][15][17]
-
Coupling/Activation Reagents:
-
Washing solvents: DMF, DCM, Isopropanol (IPA)[19]
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin by washing it with DMF (3x) and DCM (3x), allowing it to soak in each solvent for several minutes.[15]
-
-
Fmoc Group Deprotection:
-
If starting with an Fmoc-protected resin, or in subsequent cycles, remove the Fmoc group from the N-terminus of the resin-bound peptide.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat once.[17][19]
-
Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine and the dibenzofulvene byproduct.[15] A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin loading) and the chosen activation reagents (e.g., HBTU/HOBt or DIC/OxymaPure) in DMF.[17][18]
-
Add the activating base (e.g., DIEA or collidine) if required by the coupling chemistry. Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly reduce coupling times.[17]
-
After coupling, drain the reaction vessel. A Kaiser test should now be negative, indicating the consumption of free amines.
-
-
Washing:
-
Wash the resin-bound peptide thoroughly with DMF (3-5x) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the target peptide sequence.
-
-
Final Cleavage and Purification:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
-
This comprehensive guide provides the foundational knowledge required for the effective use of this compound in modern peptide research and development. Its unique properties make it an invaluable tool for designing next-generation peptide-based therapeutics and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FMOC-L-4,4'-BIPHENYLALANINE | 199110-64-0 [chemicalbook.com]
- 4. 199110-64-0|this compound|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Carbamates | Ambeed.com [ambeed.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chempep.com [chempep.com]
In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine (CAS 199110-64-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-p-phenyl-L-phenylalanine, identified by CAS number 199110-64-0, is a pivotal amino acid derivative extensively utilized in synthetic chemistry.[1] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for stepwise solid-phase peptide synthesis (SPPS), and a unique biphenyl side chain. This biphenyl moiety imparts distinct conformational properties and potential for π-π stacking interactions within peptides, enhancing stability and influencing biological activity.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The key physicochemical data for Fmoc-p-phenyl-L-phenylalanine are summarized in the table below. This information is critical for its application in synthesis, purification, and formulation development.
| Property | Value | Data Source |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | PubChem[2] |
| Synonyms | Fmoc-L-4,4'-Biphenylalanine, Fmoc-L-Bip(4,4′)-OH, Fmoc-Bip-OH | Santa Cruz Biotechnology, PubChem[2][3] |
| CAS Number | 199110-64-0 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₃₀H₂₅NO₄ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 463.52 g/mol | Santa Cruz Biotechnology[3] |
| Appearance | White to pale yellow powder | Chem-Impex[1] |
| Melting Point | 182 - 187 °C | Chem-Impex[1] |
| Boiling Point | 700.7 ± 60.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| pKa | 3.77 ± 0.10 (Predicted) | ChemicalBook[4] |
| Optical Rotation | [α]²⁰D = -12 ± 2° (c=1 in DMF) | Chem-Impex[1] |
| Solubility | Soluble in Dimethylformamide (DMF) | Chem-Impex, Pegpharm[1][5] |
| Purity | ≥ 98% (by HPLC) | Chem-Impex[1] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of solid organic compounds like Fmoc-p-phenyl-L-phenylalanine.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Principle: A small, finely powdered sample is heated at a controlled rate. The temperature range from the first sign of melting (slumping, appearance of liquid) to the complete liquefaction of the sample is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[5] Grind a small amount of the compound into a fine powder using a mortar and pestle.[3][5]
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the closed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[6]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[6]
-
If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.[3]
-
Reduce the heating rate to a slow, controlled rate of approximately 1-2°C per minute.[7] A slow heating rate is critical for accuracy.[3]
-
Record the temperature (T₁) at which the first liquid droplet appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Specific Optical Rotation Measurement
Optical rotation confirms the enantiomeric identity of chiral molecules.
Principle: The angle to which a plane-polarized light is rotated upon passing through a solution of a chiral compound is measured using a polarimeter. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.
Apparatus:
-
Polarimeter
-
Polarimeter sample cell (e.g., 100 mm path length)
-
Volumetric flask
-
Analytical balance
-
Syringe
Procedure:
-
Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10 mL of DMF) in a volumetric flask to achieve a known concentration (c), typically in g/mL.
-
Instrument Calibration: Zero the polarimeter using a blank, which consists of the pure solvent in the sample cell.[8]
-
Sample Measurement:
-
Rinse the sample cell with the prepared solution.
-
Carefully fill the cell with the sample solution, ensuring no air bubbles are present.[2]
-
Place the cell in the polarimeter and allow the temperature to stabilize (e.g., 20°C).
-
Measure the observed angle of rotation (α). Take multiple readings and average them for accuracy.[9]
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) Where:
-
T is the temperature in °C.
-
λ is the wavelength of the light source (e.g., Sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Solubility Determination (Qualitative)
Principle: This protocol provides a qualitative assessment of a compound's solubility in various solvents, which is essential for selecting appropriate solvents for reactions, purification, and analysis.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Various solvents (e.g., water, DMF, DMSO, methanol, dichloromethane)
Procedure:
-
Add approximately 1-2 mg of the compound to a test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. Classify solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid material appears unchanged.
-
-
Repeat the procedure for each solvent to be tested.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase. For purity analysis of Fmoc-amino acids, a reversed-phase method is typically employed, where the stationary phase is non-polar.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Solvents (HPLC grade, e.g., acetonitrile, water)
-
Acid modifier (e.g., trifluoroacetic acid, TFA)
-
Syringe filters
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water). Filter the solution through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare two mobile phases. For example:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Standard analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the Fmoc group strongly absorbs, typically 265 nm or 301 nm.
-
Gradient: A linear gradient is typically used, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time (e.g., 5% to 95% B over 20 minutes). This ensures the elution of both polar impurities and the non-polar product.
-
-
Analysis: Inject the sample onto the column. The area of the main peak relative to the total area of all peaks in the chromatogram is used to calculate the purity percentage.
Workflow and Biological Context
Physicochemical Characterization Workflow
The characterization of a novel amino acid derivative like Fmoc-p-phenyl-L-phenylalanine follows a logical progression to ensure its identity, purity, and suitability for further applications.
Biological Context and Applications
While not involved in known endogenous signaling pathways, the significance of Fmoc-p-phenyl-L-phenylalanine lies in its application as a synthetic tool.
-
Peptide Synthesis: Its primary role is as a building block in SPPS to create peptides with modified properties. The biphenyl side chain can enhance receptor binding affinity and metabolic stability of the resulting peptide.[1]
-
Drug Development: It is used in the synthesis of therapeutic peptides and peptidomimetics for research into treatments for various diseases.[1]
-
Research Applications: There is emerging research on the intrinsic biological properties of Fmoc-amino acids. For instance, the related compound Fmoc-phenylalanine has demonstrated antibacterial activity against Gram-positive bacteria, including MRSA, by disrupting membrane integrity and inducing oxidative stress.[10] This suggests potential applications for Fmoc-p-phenyl-L-phenylalanine in developing novel antimicrobial agents or materials.[11] It can also be used for fluorescent labeling of peptides, aiding in imaging and tracking biological processes.[12]
Conclusion
Fmoc-p-phenyl-L-phenylalanine (CAS 199110-64-0) is a well-characterized amino acid derivative with defined physicochemical properties. Its high purity, confirmed stereochemistry, and unique biphenyl structure make it an invaluable component for researchers in peptide chemistry and drug discovery. The standardized protocols outlined in this guide provide a robust framework for the quality control and characterization of this and similar synthetic building blocks.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. rudolphresearch.com [rudolphresearch.com]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. westlab.com [westlab.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. ursinus.edu [ursinus.edu]
- 7. thinksrs.com [thinksrs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. digicollections.net [digicollections.net]
- 10. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiofilm activity of Fmoc-phenylalanine against Gram-positive and Gram-negative bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
A Technical Guide to the Solubility of Fmoc-Bip(4,4')-OH for Researchers and Drug Development Professionals
Introduction:
Fmoc-Bip(4,4')-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4,4'-biphenylalanine, is a crucial building block in solid-phase peptide synthesis (SPPS). Its unique biphenyl side chain imparts conformational rigidity and potential for enhanced biological activity in synthetic peptides, making it a valuable component in drug discovery and development. A thorough understanding of its solubility in various solvents is paramount for efficient peptide synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and visual representations of its application workflow.
I. Quantitative and Qualitative Solubility Data
The solubility of this compound is a critical parameter for its effective use in peptide synthesis. While comprehensive quantitative data across a wide range of solvents is not extensively published, available information and general knowledge of Fmoc-amino acid solubility provide a strong foundation for its application.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Chemical Class | Quantitative Solubility | Qualitative Solubility | Key Considerations |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 100 mg/mL[1][2][3] | Highly Soluble | Hygroscopic; use freshly opened solvent for best results.[1][2][3] Ultrasonic agitation may be required.[1][2][3] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Not available | Generally Soluble | A standard and effective solvent for dissolving Fmoc-amino acids during SPPS coupling reactions. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Not available | Good Solubility | Often used as an alternative to DMF with good solvating properties for Fmoc-amino acids. |
| Dichloromethane | DCM | Chlorinated | Not available | Limited Solubility | Generally a poor solvent for dissolving Fmoc-amino acids due to its lower polarity. Its primary use is in washing steps where the compound is not intended to be in solution. |
II. Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent system for critical applications, an empirical determination is recommended. The following protocol outlines a general and reliable method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
High-purity solvents (e.g., DMF, NMP, DCM, Acetonitrile, THF)
-
Analytical balance (readable to at least 0.1 mg)
-
Small, sealable glass vials (e.g., 2 mL or 5 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of a Slurry:
-
Accurately weigh a known amount of this compound (e.g., 20-50 mg) into a glass vial.
-
Add a measured volume of the test solvent to the vial to create a slurry where undissolved solid is clearly visible.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Preparation for Analysis:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the supernatant through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared from solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution based on the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
III. Visualizing Workflows and Relationships
Diagrams are essential for illustrating the experimental processes and logical connections in the application of this compound.
A comprehensive understanding of the solubility of this compound is indispensable for its successful application in solid-phase peptide synthesis. While quantitative data is most readily available for DMSO, its general solubility in other polar aprotic solvents like DMF and NMP is well-established. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for empirical determination. The visualized workflows further clarify the practical steps and logical importance of solubility in achieving high-quality synthetic peptides for research and drug development.
References
The Biphenyl Group in Fmoc-Bip(4,4')-OH: A Linchpin for Enhanced Peptide Stability and Cellular Entry
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited cell permeability. Among the diverse array of synthetic amino acids, Fmoc-Bip(4,4')-OH, a derivative of alanine featuring a biphenyl moiety, has emerged as a critical building block for enhancing the therapeutic potential of peptides. This in-depth technical guide explores the multifaceted role of the biphenyl group in this compound, detailing its impact on peptide structure, stability, and biological activity, with a focus on its application in the development of novel therapeutics.
The core contribution of the biphenyl group lies in its ability to confer significant conformational rigidity and hydrophobicity to the peptide backbone. This seemingly simple structural modification translates into a cascade of beneficial properties, including increased resistance to enzymatic degradation and enhanced cellular uptake. These attributes are particularly crucial for targeting intracellular protein-protein interactions, a class of targets long considered challenging for traditional peptide-based approaches.
Key Advantages of Incorporating the Biphenyl Group:
-
Enhanced Proteolytic Stability: The bulky and rigid nature of the biphenyl group sterically hinders the approach of proteases, significantly extending the half-life of the peptide in biological fluids.
-
Increased Cell Permeability: The hydrophobic character of the biphenyl moiety facilitates the passive diffusion of peptides across the cell membrane, enabling access to intracellular targets.
-
Conformational Stabilization: When used as a cross-linker in "stapled" peptides, the biphenyl group can lock the peptide into a specific secondary structure, often an α-helix, which is crucial for binding to target proteins with high affinity and specificity.[1][2]
-
Modulation of Binding Affinity: The introduction of the biphenyl group can directly influence the binding affinity of a peptide for its target protein. In some cases, it can lead to tighter binding by establishing favorable hydrophobic and π-π stacking interactions within the binding pocket.[3]
Data Presentation: Quantitative Impact of the Biphenyl Group
The incorporation of a biphenyl moiety, particularly as a cross-linker in stapled peptides, has a quantifiable impact on key biophysical and pharmacological parameters. The following tables summarize data from a seminal study on biphenyl-stapled antiviral peptides targeting HIV-1, illustrating the profound effects of this modification.[1][2][4]
Table 1: Antiviral Activity and Target Binding Affinity of Biphenyl-Stapled Peptides
| Peptide | Target | IC50 (µM) | Kd (µM) |
| Linear CAI Peptide | HIV-1 CTD | > 50 | 15 |
| Biphenyl-Stapled CAI Peptide 1 | HIV-1 CTD | 1 - 2 | 17.5 |
| Biphenyl-Stapled CAI Peptide 1 | gp120 | 1 - 2 | 7.4 |
CAI: Capsid Assembly Inhibitor; CTD: C-Terminal Domain of HIV capsid protein; gp120: HIV envelope glycoprotein. Data from Zhang et al. (2014).[1][2][4]
Table 2: Biophysical Properties of Biphenyl-Stapled Peptides
| Peptide | Helicity (%) | Half-life in Human Serum (min) |
| Linear CAI Peptide | 19 | < 30 |
| Biphenyl-Stapled Peptide (NYAD-1) | 50 - 94 | > 289 |
Data from Zhang et al. (2014) and related studies on stapled peptides.[2]
Experimental Protocols
The successful incorporation of this compound into a peptide sequence relies on a robust solid-phase peptide synthesis (SPPS) protocol that accounts for the steric bulk of the biphenyl group.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide chain on a Rink Amide resin.
1. Resin Swelling:
- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Wash the resin thoroughly with DMF (5 times) and isopropanol (IPA) (3 times) to remove residual piperidine and byproducts.
3. Coupling of this compound:
- Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), and allow the mixture to pre-activate for 1-2 minutes.
- Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the biphenyl group, a longer coupling time and/or double coupling may be necessary to achieve high coupling efficiency.
- Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling step should be performed.
4. Washing:
- After the coupling reaction, thoroughly wash the resin with DMF (5 times) and IPA (3 times) to remove excess reagents and byproducts.
5. Capping (Optional):
- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
6. Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
8. Peptide Precipitation and Purification:
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Circular Dichroism (CD) Spectroscopy for Helicity Analysis
This protocol describes the use of CD spectroscopy to quantify the α-helical content of a peptide containing a biphenyl group.
1. Sample Preparation:
- Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
- For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) can be added (e.g., 10-50% v/v) to induce helicity.
2. CD Spectrometer Setup:
- Use a quartz cuvette with a path length of 1 mm.
- Set the spectrometer to scan from 190 to 260 nm.
- Acquire spectra at a controlled temperature (e.g., 25°C).
3. Data Acquisition:
- Record the CD spectrum of the buffer alone as a baseline.
- Record the CD spectrum of the peptide solution.
- Subtract the baseline spectrum from the peptide spectrum.
- Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
4. Data Analysis:
- Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:
- mdeg is the observed ellipticity in millidegrees
- c is the peptide concentration in mM
- n is the number of amino acid residues
- l is the path length in cm
- Estimate the percent helicity from the mean residue ellipticity at 222 nm ([θ]222) using an appropriate reference value for a 100% helical peptide.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application and synthesis of peptides containing the biphenyl group.
Caption: Dual mechanism of action of a biphenyl-stapled peptide inhibiting HIV-1 entry and capsid assembly.
Caption: Workflow for the solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Logical relationship between the properties of the biphenyl group and its therapeutic benefits.
References
- 1. Design of antiviral stapled peptides containing a biphenyl cross-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of antiviral stapled peptides containing a biphenyl cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Bip(4,4')-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-4,4'-biphenyl-L-alanine, commonly referred to as Fmoc-Bip(4,4')-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). The biphenylalanine moiety imparts unique conformational constraints and potential for π-π stacking interactions within peptides, making it a valuable tool for designing peptidomimetics, enzyme inhibitors, and other therapeutic peptides. The stability and purity of this reagent are paramount to ensure the successful synthesis of high-quality target peptides. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for this compound, based on available data for the compound and general principles for Fmoc-protected amino acids.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Chemical Formula | C₃₀H₂₅NO₄ |
| Molecular Weight | 463.52 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 199110-64-0 |
Stability Profile
While specific, in-depth stability studies on this compound are not extensively available in the public domain, a robust stability profile can be inferred from the general characteristics of Fmoc-protected amino acids. The primary points of instability are the Fmoc group itself and the potential for racemization.
Hydrolytic Stability
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is notably labile under basic conditions.[1][2] This susceptibility to cleavage by bases, particularly secondary amines like piperidine, is the cornerstone of its utility in SPPS.[1] However, it also signifies a key instability concern.
-
Basic Conditions: Exposure to basic environments (pH > 8) will lead to the cleavage of the Fmoc group, yielding the free amino acid and dibenzofulvene (DBF). The rate of this degradation is dependent on the strength of the base, the temperature, and the solvent.
-
Acidic Conditions: The Fmoc group is generally stable under acidic conditions, a principle that allows for the use of acid-labile side-chain protecting groups in Fmoc-based SPPS.[1]
Thermal Stability
Elevated temperatures can induce the degradation of this compound. The primary thermal degradation pathway is the cleavage of the Fmoc group. It is recommended to avoid prolonged exposure to high temperatures.
Photostability
While specific photostability data for this compound is not available, compounds containing the fluorenyl group can be susceptible to photodegradation. It is, therefore, prudent to protect the compound from direct light exposure, especially during long-term storage and handling.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier data sheets and general laboratory best practices.
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years[3] | Store in a tightly sealed container in a dry, dark place. |
| 4°C | 2 years[3] | For shorter-term storage. | |
| In Solvent | -80°C | 6 months[3][4] | Use a dry, aprotic solvent such as DMF or DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[3][4] | Suitable for working solutions. |
Handling
-
Hygroscopicity: While not explicitly stated for this specific compound, many amino acid derivatives are hygroscopic. It is advisable to handle the solid material in a dry environment (e.g., a glove box or a desiccator) to minimize moisture absorption.
-
Inert Atmosphere: For long-term storage, it is recommended to store the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents to prevent degradation.
Potential Degradation Pathways
The primary degradation pathway for this compound is the cleavage of the Fmoc group under basic conditions. This proceeds via a β-elimination mechanism.
Caption: Base-catalyzed degradation of this compound.
Experimental Protocols
While a specific, validated stability-indicating method for this compound is not publicly available, a general approach based on established methods for other Fmoc-amino acids can be employed. This would typically involve forced degradation studies followed by the development of a stability-indicating HPLC method.
Forced Degradation Study (Representative Protocol)
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
-
Thermal Degradation: Expose the solid compound and a solution to 80°C for several days.
-
Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (General Protocol)
A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products, thus allowing for accurate quantification of its purity and stability.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD or UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm and 301 nm (for Fmoc group) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Conclusion
Maintaining the stability and purity of this compound is essential for the successful synthesis of peptides with desired properties. This technical guide summarizes the best practices for the storage, handling, and stability assessment of this important amino acid derivative. While specific degradation pathways and quantitative stability data are limited, the principles outlined here, derived from the general behavior of Fmoc-amino acids, provide a robust framework for ensuring the quality of this compound in research and drug development settings. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions.
References
Fmoc-Bip(4,4')-OH: A Technical Guide to its Core Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug discovery, the incorporation of non-natural amino acids is a powerful strategy to enhance the therapeutic properties of peptides. Among these, Fmoc-Bip(4,4')-OH, an N-α-Fmoc protected derivative of 4,4'-biphenylalanine, has emerged as a valuable building block. Its unique rigid, bulky, and hydrophobic biphenyl side chain offers a means to introduce conformational constraints, improve metabolic stability, and modulate the pharmacological profile of peptides. This technical guide provides an in-depth overview of the key applications of this compound, complete with experimental protocols and quantitative data to support its use in peptide synthesis.
Core Applications of this compound
The integration of this compound into peptide sequences offers several distinct advantages, making it a versatile tool for peptide chemists.
Synthesis of Sterically Hindered and Constrained Peptides
The biphenyl side chain of Bip(4,4')-OH imposes significant steric hindrance, which can be strategically employed to induce specific secondary structures, such as β-turns or helical folds. This conformational restriction is crucial for mimicking the bioactive conformation of a peptide, thereby enhancing its binding affinity and selectivity for its biological target.[1] The rigidity of the biphenyl moiety can also limit the conformational flexibility of the peptide backbone, reducing the entropic penalty upon binding.
Enhancing Peptide Stability and Solubility
The hydrophobic nature of the biphenyl group can contribute to the overall stability of a peptide by shielding it from enzymatic degradation. Peptides incorporating Bip(4,4')-OH often exhibit increased resistance to proteolysis, leading to a longer in vivo half-life.[2] Furthermore, while the introduction of a large hydrophobic residue might be expected to decrease aqueous solubility, in some cases, the disruption of aggregation-prone sequences by the bulky side chain can lead to an overall improvement in the solubility of the final peptide.[3]
Applications in Drug Discovery and Development
The ability to fine-tune the pharmacological properties of peptides is a cornerstone of modern drug development. The incorporation of this compound allows for the exploration of structure-activity relationships (SAR) by systematically modifying the peptide's architecture. This can lead to the discovery of potent and selective agonists or antagonists for a variety of therapeutic targets. The enhanced stability and conformational definition imparted by Bip(4,4')-OH are highly desirable attributes for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Quantitative Data on the Impact of Bulky Non-Natural Amino Acids in SPPS
Table 1: Comparative Yield and Purity in the Synthesis of a Model Peptide with a Modified Amino Acid
| Nα-Protecting Group Strategy | Crude Peptide Yield | Crude Peptide Purity (by HPLC) | Final Purified Peptide Yield | Final Peptide Purity (by HPLC) |
| Boc Strategy (Boc-D-Tyr(Me)-OH) | ~65% | ~55% | ~25% | >98% |
| Fmoc Strategy (Fmoc-D-Tyr(OMe)-OH) | ~80% | ~75% | ~40% | >98% |
| Data adapted from a comparative guide on peptide synthesis validation. The milder conditions of the Fmoc strategy often result in higher crude yields and purity for peptides containing modified amino acids.[4] |
Table 2: Performance of Different Coupling Reagents in the Synthesis of a Model Peptide
| Coupling Reagent | Crude Peptide Purity (Short Coupling Time) | Crude Peptide Purity (Long Coupling Time) |
| HATU | 83.63% | - |
| HCTU | - | 83.21% |
| COMU | 79.00% | 77.68% |
| PyBOP | 48.11% | - |
| TFFH | <25% | <15% |
| Data adapted from a study comparing different activators in fast conventional Fmoc-SPPS. The choice of coupling reagent can significantly impact the purity of the crude peptide.[5] |
Experimental Protocols
The following are detailed methodologies for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a fritted reaction vessel. Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL). Swell the resin in DMF for at least 30 minutes and then drain the solvent.[6]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the swollen resin. Agitate the mixture for 3-5 minutes at room temperature. Drain the deprotection solution. Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[6]
Protocol 2: Coupling of this compound
Due to the steric bulk of the biphenyl side chain, optimized coupling conditions are recommended to ensure efficient incorporation.
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time may be extended, or a double coupling protocol may be employed.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL). A Kaiser test can be performed to confirm the completion of the coupling reaction.
Protocol 3: Cleavage and Deprotection of the Final Peptide
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid residue as described in Protocol 1.
-
Resin Washing and Drying: Wash the peptide-resin sequentially with DMF, Dichloromethane (DCM), and Methanol (MeOH), and then dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cocktail is Reagent K, which consists of Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times and then dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide product.
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis of a peptide containing this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Detailed workflow for the coupling of this compound during SPPS.
Conclusion
This compound is a powerful and versatile building block in modern peptide chemistry. Its ability to introduce conformational constraints, enhance metabolic stability, and facilitate the exploration of structure-activity relationships makes it an invaluable tool for researchers, scientists, and drug development professionals. While the synthesis of peptides containing this bulky amino acid requires careful optimization of coupling conditions, the potential benefits in terms of improved therapeutic properties often outweigh the synthetic challenges. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the design and synthesis of novel and improved peptide-based therapeutics.
References
A Technical Guide to Fmoc-Bip(4,4')-OH: Supplier Information and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Bip(4,4')-OH, or N-α-Fmoc-4,4'-biphenyl-L-alanine, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a biphenylalanine moiety to introduce conformational rigidity and enhance biological activity in peptides. The quality of this reagent is paramount to the successful synthesis of pure, high-fidelity peptides. This technical guide provides an in-depth overview of supplier information, purity standards, and the analytical methodologies required to qualify this compound for research and drug development applications.
Supplier Landscape and Purity Specifications
A variety of chemical suppliers offer this compound, with most advertising a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). However, for demanding applications such as the synthesis of peptide therapeutics, a more stringent evaluation of purity, including the identification and quantification of potential process-related impurities, is essential. The following table summarizes publicly available information from a selection of suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.
| Supplier | Stated Purity | Analytical Method | Other Specifications |
| MedChemExpress | 99.57% (for D-enantiomer) | LCMS | Consistent with structure by 1H NMR |
| Chem-Impex | ≥ 98% | HPLC | Melting Point: 182 - 187 °C, Optical Rotation: [a]D20 = -12 ± 2° (c=1 in DMF) |
| CSBio China | ≥98.00% | HPLC/UPLC | Specific Rotation [a]20D: -12.0°±2.0°(C=1, DMF) |
| ChemScene (via Sigma-Aldrich) | 98.84% | Not specified | - |
| Novabiochem (Merck) | Enhanced Specification: ≥ 99% (for standard Fmoc-AAs) | HPLC | Enantiomeric Purity: ≥ 99.8%, Acetate: ≤ 0.02%, Free Amine: ≤ 0.2% |
| Aapptec Peptides | Lot-specific | Refer to CoA | - |
| Oakwood Chemical | Not specified | Not specified | - |
| ChemPep | Not specified | Not specified | - |
| Ambeed | Not specified | Not specified | - |
| BLDpharm | Not specified | Not specified | Provides NMR, HPLC, LC-MS, UPLC data upon request |
Understanding Purity: Beyond the HPLC Percentage
While a high percentage purity by HPLC is a good starting point, it does not tell the whole story. Several classes of impurities, often present in Fmoc-amino acids, can have a significant impact on the outcome of peptide synthesis.[1][2][3] A thorough assessment of this compound quality should consider the following:
-
Dipeptide Impurities: Formation of Fmoc-Bip(4,4')-Bip(4,4')-OH during the synthesis of the starting material can lead to the insertion of an unwanted dipeptide into the peptide sequence.[4]
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc protecting group and result in the incorporation of a β-alanine residue.[2][5]
-
Free Amino Acid: The presence of unprotected H-Bip(4,4')-OH can lead to double insertions or other sequence modifications.[4]
-
Enantiomeric Purity: The presence of the D-enantiomer can lead to the formation of diastereomeric peptide impurities, which can be difficult to separate and may have altered biological activity. Chiral HPLC is necessary to determine the enantiomeric excess (e.e.).
-
Residual Solvents and Reagents: Residual solvents like ethyl acetate can lead to the formation of acetic acid, which can cap the growing peptide chain, leading to truncated sequences.[1] The European Medicines Agency (EMA) highlights the importance of controlling residual solvents, water content, and elemental impurities in starting materials for peptide synthesis.[3]
Experimental Protocols
A comprehensive quality control workflow for this compound should include multiple analytical techniques to assess chemical and stereochemical purity.
Chemical Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of the compound and to identify and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining the enantiomeric excess of the L-amino acid.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, a Lux Cellulose-2 column has shown good performance for the separation of Fmoc-amino acids.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact composition should be optimized for the specific column and compound.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV at 254 nm or 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers.
Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. A Certificate of Analysis for a similar compound, Fmoc-D-Bip(4,4')-OH, shows consistency with the expected structure by LCMS.[7]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the chemical structure and to identify any structural isomers or major impurities. The Certificate of Analysis for Fmoc-D-Bip(4,4')-OH also confirms the structure using 1H NMR.[7]
Supplier Selection Workflow
The selection of a suitable supplier for this compound is a critical step that can significantly impact the success of a research or development project. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for the selection and qualification of a this compound supplier.
Conclusion
The quality of this compound is a critical determinant of the success of peptide synthesis. Researchers and drug development professionals should not rely solely on the headline purity figure provided by suppliers. A thorough evaluation of the supplier's Certificate of Analysis, with a focus on the analytical methods used and the control of key impurities such as dipeptides, β-alanyl adducts, and the D-enantiomer, is essential. Implementing a robust in-house quality control protocol, including RP-HPLC, chiral HPLC, and structural confirmation techniques, will ensure the use of high-quality starting materials, leading to more reliable and reproducible outcomes in peptide synthesis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Safety and handling guidelines for Fmoc-Bip(4,4')-OH
An In-depth Technical Guide to the Safe Handling of Fmoc-Bip(4,4')-OH
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, a derivative of alanine utilized in peptide synthesis.
Chemical and Physical Properties
This compound, with the IUPAC name (2S)-3-[1,1'-biphenyl]-4-yl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, is a white to off-white powder.[1][2] A thorough understanding of its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 199110-64-0 | [1][2][3][4][5][6] |
| Molecular Formula | C30H25NO4 | [1][2][3][4][5][6] |
| Molecular Weight | 463.52 g/mol | [1][2][3][4][5][6] |
| Appearance | White to pale yellow or off-white powder/solid | [1][2][6] |
| Purity | ≥ 97% or ≥ 98% (HPLC) | [1][7] |
| Melting Point | 182 - 187 °C | [1] |
| Boiling Point | 700.7±60.0 °C (Predicted) | [6] |
| Density | 1.257±0.06 g/cm3 (Predicted) | [6] |
| Solubility | DMSO: 100 mg/mL (215.74 mM; requires sonication) | [2] |
| Optical Rotation | [a]D20 = -12 ± 2 ° (c=1 in DMF) | [1] |
| Storage Temperature | 2-8°C, -20°C, or room temperature in a dark, inert atmosphere | [1][2][4][6] |
Hazard Identification and Safety Precautions
This compound is classified with several hazard statements, necessitating careful handling to avoid exposure. The GHS signal word for this compound is "Warning".[3][6][7]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
-
P405: Store locked up.[7]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]
Experimental Protocols: Safe Handling Procedures
Adherence to strict experimental protocols is crucial when working with this compound. The following are recommended procedures for key laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
Caption: Required Personal Protective Equipment workflow before handling this compound.
Engineering Controls
Utilize engineering controls to minimize the risk of inhalation and contamination.
-
Ventilation: Always handle this compound in a well-ventilated area.[8][9] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood or an enclosure with local exhaust ventilation is mandatory.[8][9]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[8] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[8] Seek medical attention.
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[10] If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] Do not allow the product to enter drains.[9][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Carbamates | Ambeed.com [ambeed.com]
- 4. 199110-64-0|this compound|BLD Pharm [bldpharm.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. FMOC-L-4,4'-BIPHENYLALANINE | 199110-64-0 [chemicalbook.com]
- 7. This compound | 199110-64-0 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. severnbiotech.com [severnbiotech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Bip(4,4')-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Bip(4,4')-OH, also known as Fmoc-4,4'-biphenylalanine, is a non-proteinogenic amino acid characterized by its bulky biphenyl side chain. Its incorporation into peptide sequences can impart unique structural and functional properties, such as enhanced proteolytic stability, increased hydrophobicity, and the potential for specific molecular interactions. However, the considerable steric hindrance posed by the biphenyl moiety presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields of the desired peptide.
These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide chains using Fmoc-based SPPS. The protocols detailed below are based on best practices for coupling sterically hindered amino acids and are designed to maximize coupling efficiency and minimize deletion sequences.
Key Challenges and Strategic Solutions
The primary obstacle in utilizing this compound is overcoming the steric hindrance of its side chain. Standard coupling protocols may prove insufficient. The following strategies are recommended:
-
Use of Potent Activating Agents: High-potency uronium or phosphonium salt-based coupling reagents are essential for activating the sterically hindered carboxylic acid of this compound. Reagents such as HATU, HBTU, COMU, and PyBOP are highly recommended.[1]
-
Optimized Reaction Conditions: Extended coupling times and, in some cases, double coupling are necessary to ensure the reaction proceeds to completion.
-
Choice of Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to minimize side reactions.
-
Monitoring of Coupling Efficiency: Careful monitoring of the coupling reaction using a qualitative method like the Kaiser test is critical to confirm the absence of free amines before proceeding to the next synthesis cycle.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Peptide synthesis grade | Various |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g loading | Various |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Various |
| Dichloromethane (DCM) | ACS grade | Various |
| Piperidine | ACS grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Various |
| HATU, HBTU, COMU, or PyBOP | Peptide synthesis grade | Various |
| Trifluoroacetic acid (TFA) | Reagent grade | Various |
| Triisopropylsilane (TIS) | Reagent grade | Various |
| Dithiothreitol (DTT) (optional) | Reagent grade | Various |
| Diethyl ether | ACS grade, anhydrous | Various |
Experimental Protocols
General Fmoc-SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing. The critical step is the coupling of this compound, for which specific protocols are provided below.
Standard Fmoc Deprotection Protocol
-
To the resin-bound peptide, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Recommended Coupling Protocol for this compound (HATU-Mediated)
This protocol is highly recommended for achieving efficient coupling of the sterically hindered this compound.
Reagent Preparation (Activation Solution):
In a separate reaction vessel, combine the following:
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3.0 - 5.0 |
| HATU | 2.9 - 4.5 |
| DIPEA | 6.0 - 10.0 |
| DMF | Sufficient to dissolve reagents |
Coupling Procedure:
-
Dissolve the this compound and HATU in DMF.
-
Add DIPEA to the solution and vortex briefly to pre-activate the amino acid (approximately 1-2 minutes).
-
Immediately add the activation solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For the first-time use or with a particularly difficult sequence, a longer coupling time is recommended.
-
After the coupling period, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is negative (yellow beads), proceed to the washing steps.
-
If the Kaiser test is positive (blue beads), a second coupling is necessary. Drain the reaction solution and repeat steps 1-5.
-
Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
Alternative Coupling Protocols
While HATU is highly effective, other coupling reagents can also be used with slight modifications to the protocol.
| Coupling Reagent | Amino Acid (eq.) | Coupling Reagent (eq.) | Base (eq.) | Base Type | Typical Coupling Time | Notes |
| HBTU | 3.0 - 5.0 | 2.9 - 4.5 | 6.0 - 10.0 | DIPEA | 1 - 4 hours | A widely used and effective coupling reagent. May require double coupling for this compound. |
| COMU | 3.0 - 4.0 | 3.0 - 4.0 | 6.0 - 8.0 | DIPEA | 30 - 120 minutes | A safer alternative to benzotriazole-based reagents with comparable or higher efficiency.[2] |
| PyBOP | 3.0 - 5.0 | 3.0 - 5.0 | 6.0 - 10.0 | DIPEA | 30 - 120 minutes | A phosphonium-based reagent known for low racemization and efficient coupling of hindered amino acids.[2][3] |
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). If the peptide contains tryptophan, add 2.5% DTT to the cocktail.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Visualization of Key Processes
Fmoc Deprotection Mechanism
HATU Activation and Coupling Workflow
References
Application Note and Protocols: Coupling Efficiency of Fmoc-Bip(4,4')-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool for the creation of peptides for research and therapeutic development.[1][2][3] The Fmoc/tBu strategy is a widely adopted method in automated peptide synthesis due to its milder reaction conditions compared to the Boc/Bn strategy.[4] The incorporation of non-canonical amino acids, such as Fmoc-Bip(4,4')-OH (Fmoc-L-4,4'-biphenylalanine), offers the potential to create peptides with unique structural and functional properties, including enhanced proteolytic stability and altered receptor binding affinities.
However, the bulky and hydrophobic nature of the biphenyl side chain can present challenges during peptide synthesis, leading to "difficult couplings."[4][5] These challenges can manifest as incomplete acylation reactions, resulting in deletion sequences and decreased overall yield and purity of the target peptide.[1] Therefore, optimizing the coupling conditions for this compound is critical for the successful synthesis of Bip-containing peptides.
This document provides detailed protocols for incorporating this compound in automated peptide synthesizers, methods for assessing coupling efficiency, and strategies for overcoming potential synthetic challenges.
Materials and Reagents
-
Resin: ChemMatrix® Rink Amide resin (or other suitable resin depending on the C-terminus)
-
Amino Acids: Standard Fmoc-protected amino acids, this compound
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (optional, for difficult couplings)
-
Acetonitrile (ACN), HPLC grade
-
-
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
-
Analytical Equipment:
Experimental Protocols
Standard Protocol for this compound Coupling
This protocol outlines a standard procedure for the incorporation of this compound into a growing peptide chain on an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling step.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution by dissolving this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. Wash with DMF.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol for Overcoming Difficult Couplings of this compound
If the standard protocol results in low coupling efficiency, the following modifications can be implemented:
-
Double Coupling: Repeat the coupling step (Step 3 in the standard protocol) a second time before proceeding to the next deprotection step.
-
Extended Coupling Time: Increase the coupling reaction time to 2-4 hours.
-
Alternative Coupling Reagents: Substitute HBTU with a more potent activating reagent such as HATU or HCTU.[6][7]
-
Change of Solvent: Replace DMF with NMP, which can improve solvation of the growing peptide chain and reduce aggregation.[9]
-
Elevated Temperature: Perform the coupling reaction at an elevated temperature (e.g., 40-50°C), which can be achieved on compatible automated synthesizers.
Protocol for Monitoring Coupling Efficiency
The Kaiser test provides a rapid, qualitative assessment of the presence of free primary amines on the resin after a coupling step.[1]
-
Collect a small sample of the peptide-resin (a few beads) after the coupling and washing steps.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following reagents to the beads in a small glass test tube:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine[1]
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Indicates the presence of free amines and an incomplete coupling reaction.
-
Yellow/Colorless beads/solution: Indicates a complete coupling reaction (>99.5% efficiency).[1]
-
For a precise quantitative measure of coupling efficiency, a small amount of the peptide-resin is cleaved and analyzed by UPLC or HPLC.[1][8]
-
Sample Collection: After the coupling of this compound and subsequent washing, collect a small, known amount of the peptide-resin (e.g., 5-10 mg).
-
Peptide Cleavage:
-
Dry the resin sample under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and dry the peptide pellet.
-
-
Sample Preparation for UPLC/HPLC:
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% ACN/H₂O with 0.1% TFA).
-
-
UPLC/HPLC Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the peptide using a gradient of mobile phase A (0.1% TFA in H₂O) and mobile phase B (0.1% TFA in ACN).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the desired full-length peptide and any peaks corresponding to deletion sequences (peptide lacking the Bip residue).
-
Calculate the coupling efficiency using the following formula:
Coupling Efficiency (%) = [Area of Full-Length Peptide Peak / (Area of Full-Length Peptide Peak + Area of Deletion Peptide Peak)] x 100
-
Data Presentation
The quantitative data obtained from UPLC/HPLC analysis should be summarized in a clear and structured table to allow for easy comparison of different coupling conditions.
| Parameter | Condition 1 (Standard) | Condition 2 (Double Coupling) | Condition 3 (HATU) | Condition 4 (NMP Solvent) |
| Coupling Reagent | HBTU | HBTU | HATU | HBTU |
| Solvent | DMF | DMF | DMF | NMP |
| Coupling Time | 60 min | 2 x 60 min | 60 min | 60 min |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Coupling Efficiency (%) | e.g., 85.2 | e.g., 95.8 | e.g., 98.1 | e.g., 92.5 |
| Purity of Crude Peptide (%) | e.g., 70.3 | e.g., 88.9 | e.g., 93.2 | e.g., 85.6 |
Note: The values in this table are illustrative and will vary depending on the specific peptide sequence and experimental conditions.
Visualizations
Caption: Workflow for this compound coupling and monitoring.
Caption: Protocol for quantitative analysis of coupling efficiency.
Conclusion
The successful incorporation of this compound into peptides using automated synthesizers is achievable with careful optimization of coupling conditions. While standard protocols may suffice for some sequences, the steric hindrance of the biphenyl group often necessitates strategies to overcome difficult couplings. Routine monitoring of coupling efficiency, both qualitatively with the Kaiser test and quantitatively with UPLC/HPLC analysis, is essential for ensuring the synthesis of high-purity Bip-containing peptides. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to efficiently synthesize these valuable molecules for a wide range of applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Automated Peptide Synthesizers [peptidemachines.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. waters.com [waters.com]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Fmoc-Bip(4,4')-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS).[1][2] These peptides, rich in non-polar amino acids, have a strong tendency to aggregate, leading to incomplete reactions, low yields, and purification difficulties. The incorporation of unnatural amino acids with bulky, hydrophobic side chains can further exacerbate these issues. Fmoc-Bip(4,4')-OH, or N-α-Fmoc-4,4'-biphenyl-L-alanine, is a specialized amino acid derivative that can be strategically incorporated into peptide sequences to modulate their properties. The biphenyl moiety introduces a rigid, aromatic structure that can disrupt aggregation-promoting secondary structures and enhance the solubility and stability of the final peptide.[3] These characteristics make it a valuable tool in the development of therapeutic peptides and other bioactive molecules.[4][5]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of hydrophobic peptides.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃₀H₂₅NO₄ |
| Molecular Weight | 463.52 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Table 1: Physicochemical properties of this compound.[6]
Applications in Hydrophobic Peptide Synthesis
The incorporation of this compound into a peptide sequence can offer several advantages, particularly in the context of "difficult" or hydrophobic sequences:
-
Disruption of Aggregation: The bulky and rigid biphenyl side chain can interrupt the formation of β-sheet structures, which are a primary cause of peptide aggregation during SPPS.[3]
-
Enhanced Solubility: The aromatic nature of the biphenyl group can improve the solubility of the resulting peptide in various solvents, aiding in purification and handling.
-
Increased Stability: The rigid structure can confer enhanced proteolytic stability to the peptide, a desirable attribute for therapeutic candidates.[7]
-
Modulation of Biological Activity: The introduction of this unnatural amino acid can be used to probe structure-activity relationships and potentially enhance the binding affinity of a peptide to its target.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual or automated Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: For hydrophobic peptides, a low-substitution rink amide or Wang resin (0.2 - 0.4 mmol/g) is recommended to minimize peptide aggregation.[8]
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
-
Protocol 2: Fmoc Deprotection
This protocol is for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.[1]
Protocol 3: Coupling of this compound
Due to the steric bulk of the biphenyl side chain, optimized coupling conditions are crucial for efficient incorporation of this compound.
-
Reagent Preparation (for a 0.1 mmol scale synthesis):
-
Dissolve 4 equivalents of this compound (0.185 g, 0.4 mmol) in a minimal amount of DMF.
-
In a separate vial, dissolve 3.9 equivalents of a coupling agent such as HBTU (0.148 g, 0.39 mmol) and 8 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol) in DMF.
-
-
Activation: Add the this compound solution to the coupling agent/base solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature increased to 40-50°C.[9]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times).
Protocol 4: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) (3-5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used in the synthesis. A common cocktail for standard protected amino acids is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Peptide Collection and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Data Presentation
The successful synthesis and purity of a hydrophobic peptide incorporating Bip(4,4') can be assessed by analytical RP-HPLC and mass spectrometry. The expected outcomes are summarized in Table 2.
| Parameter | Expected Outcome |
| Crude Purity | >70% (highly sequence dependent) |
| Final Purity | >95% or >98% after RP-HPLC purification |
| Yield | 10-30% of theoretical yield (highly sequence dependent) |
| Mass Spectrum | A major peak corresponding to the calculated molecular weight of the target peptide. |
Table 2: Expected Synthesis Outcomes for a Bip(4,4')-Containing Hydrophobic Peptide.
Visualization of Experimental Workflow
The general workflow for the solid-phase synthesis of a hydrophobic peptide using this compound is depicted below.
Caption: General workflow for solid-phase synthesis of hydrophobic peptides incorporating this compound.
Hypothetical Signaling Pathway Application
While specific signaling pathways for peptides containing Bip(4,4') are not extensively documented in publicly available literature, a common application for novel peptides is the inhibition of protein-protein interactions (PPIs). The biphenyl moiety of Bip(4,4') can be designed to mimic a key hydrophobic interaction in a PPI interface. A hypothetical signaling pathway where a Bip(4,4')-containing peptide acts as an inhibitor is presented below.
Caption: Hypothetical signaling pathway where a Bip(4,4')-containing peptide inhibits a protein-protein interaction, blocking downstream cell proliferation.
Conclusion
This compound is a valuable synthetic building block for the preparation of challenging hydrophobic peptides. Its incorporation can help to overcome common issues such as aggregation and poor solubility, leading to improved synthesis outcomes. The protocols provided herein offer a starting point for the successful use of this specialized amino acid in peptide research and drug discovery. Further optimization of coupling and cleavage conditions may be necessary to achieve the best results for a specific peptide sequence. The unique properties conferred by the biphenylalanine residue open up possibilities for the design of novel peptide-based therapeutics with enhanced stability and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Fmoc-Bip(4,4')-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Bip(4,4')-OH, an N-terminally protected derivative of 4,4'-biphenylalanine, is a valuable building block in modern medicinal chemistry. Its unique structural features, particularly the rigid and hydrophobic biphenyl side chain, offer distinct advantages in the design and synthesis of peptidomimetics and other therapeutic agents. The incorporation of this unnatural amino acid can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of peptides, making it a key component in the development of novel drugs, especially those targeting protein-protein interactions (PPIs). This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Key Applications of this compound
The primary application of this compound lies in its use as a specialized amino acid in solid-phase peptide synthesis (SPPS) to create peptides and peptidomimetics with enhanced therapeutic properties.
-
Inhibition of Protein-Protein Interactions (PPIs): The bulky and hydrophobic biphenyl moiety of this compound can effectively mimic key hydrophobic residues (such as phenylalanine, leucine, or tryptophan) at the interface of PPIs. This mimicry can disrupt the interaction between two proteins, a mechanism that is crucial in various diseases, including cancer. Prominent examples of PPI targets include the p53-MDM2 and Bcl-2 family protein interactions.
-
Enhanced Metabolic Stability: Peptides containing unnatural amino acids like biphenylalanine often exhibit increased resistance to enzymatic degradation by proteases. This enhanced stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.
-
Improved Binding Affinity and Specificity: The conformational constraints imposed by the biphenyl side chain can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and specificity for its biological target.
-
Development of Peptidomimetics: this compound is instrumental in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties.
Featured Application: Targeting the p53-MDM2 Protein-Protein Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical pathway in cancer biology.[1][2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[1] Disrupting the p53-MDM2 interaction with small molecules or peptidomimetics can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
The incorporation of biphenylalanine into peptide sequences is a strategy to develop potent inhibitors of the p53-MDM2 interaction. The biphenyl group can effectively mimic the key phenylalanine residue (Phe19) of p53 that inserts into a hydrophobic pocket on the surface of MDM2.
Signaling Pathway: The p53-MDM2 Interaction
The following diagram illustrates the central role of the p53-MDM2 interaction in cellular stress response and how its inhibition can lead to tumor suppression.
Quantitative Data Summary
While specific data for a drug candidate synthesized directly with this compound is not publicly available, the following table presents the binding affinities of a phenylalanine-derived natural compound, P5, which acts as a dual inhibitor of MDM2 and its homolog MDMX.[3][4] This data exemplifies the potential of phenylalanine derivatives in targeting these critical cancer-related PPIs.
| Compound | Target Protein | Binding Affinity (KD) | Assay Method | Reference |
| P5 | MDM2 | 46 nM | Surface Plasmon Resonance (SPR) | [3][4] |
| P5 | MDMX | 576 nM | Surface Plasmon Resonance (SPR) | [3][4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing a biphenylalanine residue using the Fmoc/tBu strategy.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Due to the steric bulk of the biphenyl group, a longer coupling time and/or the use of a more potent coupling agent like HATU may be necessary.
-
Pre-activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 15-20 minutes.
-
Add the activated solution to the resin and shake for 4-6 hours.
-
Monitor the coupling reaction using the Kaiser test. If incomplete, allow the reaction to proceed longer or consider a double coupling.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol is adapted from a method to assess the stability of peptides containing unnatural amino acids and can be applied to peptides synthesized with this compound.
Materials:
-
Lyophilized biphenylalanine-containing peptide
-
Human plasma (from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Incubator at 37°C
-
Microcentrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the purified peptide in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix 80 µL of human plasma with 20 µL of the peptide stock solution.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add 10 µL of 10% TFA to the aliquot to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Preparation:
-
Vortex the quenched sample.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide in human plasma.
-
Drug Discovery Workflow Using this compound
The following diagram outlines a typical workflow for the discovery of peptide-based drugs utilizing this compound.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Fmoc-Bip(4,4')-OH in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Biphenylalanine in Protein Engineering
In the landscape of protein engineering and drug discovery, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel chemical and physical properties into peptides and proteins. Fmoc-Bip(4,4')-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4,4'-biphenyl-L-alanine, is a derivative of phenylalanine featuring a biphenyl side chain. This extended, rigid, and hydrophobic moiety is particularly valuable for applications requiring the modulation of protein-protein interactions (PPIs), the enhancement of peptide stability, and the development of novel therapeutic agents.
The biphenyl side chain can establish extensive van der Waals and π-π stacking interactions, making it an excellent building block for designing peptide-based inhibitors or probes that target hydrophobic pockets on protein surfaces. Its incorporation can lead to enhanced binding affinity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles. Furthermore, the biphenyl group possesses intrinsic fluorescent properties that can be exploited in biophysical studies to monitor protein conformation and binding events.
Application Notes
The unique structural characteristics of 4,4'-biphenylalanine (Bip) make it suitable for a range of applications in protein engineering and drug development:
-
Enhancing Protein-Protein Interactions (PPIs): The large, hydrophobic surface area of the biphenyl side chain can be engineered to fit into complementary hydrophobic pockets at protein-protein interfaces. This can stabilize specific conformations or disrupt native interactions, making Bip-containing peptides potent inhibitors of PPIs implicated in disease.
-
Developing Potent Peptide Therapeutics: Peptides are attractive therapeutic candidates but often suffer from poor metabolic stability. The unnatural D-configuration or the sheer bulk of the Bip side chain can confer significant resistance to proteolytic degradation, extending the in-vivo half-life of peptide drugs.
-
Probing Protein Structure and Function: When incorporated into a protein, Bip can act as a bulky probe to investigate steric tolerance within folded domains or binding sites. Its unique fluorescent properties also allow it to serve as an intrinsic reporter for studying protein dynamics and ligand binding without the need for larger, more disruptive external fluorophores.
-
Designing Novel Biomaterials: The rigid, aromatic nature of the Bip side chain can promote self-assembly of peptides into well-defined nanostructures, such as hydrogels, which have applications in tissue engineering and controlled drug release.
Quantitative Data Summary
The incorporation of Bip can have measurable effects on protein function and stability. The following table summarizes data from a study where 4-biphenyl-L-phenylalanine was incorporated into E. coli Dihydrofolate Reductase (DHFR), demonstrating how the local environment dictates the functional outcome.
| Position of Incorporation | Description of Position | Relative Catalytic Efficiency (% of Wild-Type) | Key Finding |
| 17 | Sterically unencumbered surface position | ~100% | Bip is well-tolerated in sterically accessible regions with no significant impact on function.[1] |
| 115 | Within a folded region of the protein | ~100% | The rotational flexibility of the biphenyl bond allows it to be accommodated even in folded regions with minimal perturbation.[1] |
This data highlights the versatility of Bip as a building block, capable of being integrated into diverse protein environments, sometimes with minimal disruption to the native protein's function.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol details the manual incorporation of this compound into a growing peptide chain using standard Fmoc/tBu chemistry on a rink amide resin.
Materials:
-
Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU, HBTU, or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), DMF
-
Kaiser Test Kit
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection (Performed before every coupling step):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Coupling of this compound (Key Step):
-
Pre-activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and a coupling reagent such as HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes. This pre-activates the carboxylic acid.[2][3]
-
Coupling: Immediately add the activated this compound solution to the deprotected resin in the reaction vessel.[2]
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric bulk of the Bip side chain, a longer coupling time is recommended to ensure the reaction goes to completion.[2][4]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated with fresh reagents for another 1-2 hours.
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence. For standard amino acids, a shorter coupling time (e.g., 60 minutes) may be sufficient.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.[3]
-
Pellet the peptide via centrifugation, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry.
-
Key Considerations for Bip Incorporation:
-
Coupling Reagents: Use potent coupling reagents like HATU, HBTU, or COMU to overcome the steric hindrance of the bulky side chain.[1][2][5]
-
Reaction Time: Standard coupling times may be insufficient. Plan for extended coupling durations (2-4 hours) and always monitor completion with the Kaiser test.[2][4]
-
Double Coupling: If the first coupling is incomplete, a second coupling with fresh, pre-activated this compound is highly recommended.
-
Peptide Aggregation: For hydrophobic sequences containing Bip, peptide aggregation on the resin can hinder subsequent steps. If aggregation is suspected, using solvents like N-Methyl-2-pyrrolidone (NMP) or incorporating microwave-assisted synthesis techniques can be beneficial.[2]
Visualizations
References
Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-Bip(4,4')-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-Bip(4,4')-OH, a derivative of alanine featuring a biphenyl moiety, is utilized to introduce significant hydrophobicity and aromaticity. These characteristics can enhance binding affinity and stability but also present considerable challenges during purification. This document provides detailed application notes and protocols for the successful purification of peptides containing this compound using High-Performance Liquid Chromatography (HPLC).
Peptides incorporating this compound are notably hydrophobic, which can lead to poor solubility, aggregation, and strong retention on reversed-phase HPLC columns. This often results in broad peaks, low recovery, and difficult separation from closely related impurities. The selection of appropriate HPLC conditions is therefore critical for achieving high purity.
Method Development and Optimization
The purification of highly hydrophobic peptides such as those containing this compound requires careful optimization of several HPLC parameters.
Key Considerations for Method Development:
-
Column Chemistry: C4 or C8 columns are often preferred over C18 columns for very hydrophobic peptides, as they provide less retention and can improve peak shape. Diphenyl columns can also be effective due to pi-pi interactions with the biphenyl group.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is the most common organic modifier. For extremely hydrophobic peptides, the use of stronger organic solvents like isopropanol or n-propanol in the mobile phase, often in combination with acetonitrile, can improve solubility and reduce retention.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is standard. However, for difficult separations, other ion-pairing agents like formic acid may be explored, though they can sometimes lead to broader peaks.[1]
-
-
Gradient Profile: A shallow gradient is crucial for separating peptides with similar hydrophobicity. Starting with a higher initial percentage of the organic modifier can prevent on-column precipitation of the hydrophobic peptide.
-
Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates.
-
Sample Preparation: Dissolving the crude peptide in a solvent with a high organic content or in the initial mobile phase is essential to ensure complete solubilization before injection.[2]
The logical workflow for developing a suitable HPLC purification method is illustrated below.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Bip(4,4')-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes. However, the efficiency of Fmoc deprotection can be significantly influenced by the steric hindrance of the amino acid side chain. Fmoc-Bip(4,4')-OH, a non-standard amino acid incorporating a bulky biphenyl moiety, presents a potential challenge for complete and efficient Fmoc removal under standard conditions. Incomplete deprotection can lead to deletion sequences and truncated peptides, complicating purification and reducing overall yield.
These application notes provide a detailed overview of standard and optimized Fmoc deprotection conditions applicable to the sterically hindered this compound. The protocols are designed to guide researchers in achieving high-purity peptides incorporating this unique building block.
Challenges in Deprotecting Sterically Hindered Residues
Standard Fmoc deprotection protocols, typically utilizing a 20% solution of piperidine in N,N-dimethylformamide (DMF), may prove insufficient for amino acids with bulky side chains like Bip(4,4').[1] The steric bulk of the biphenyl group can impede the access of the piperidine base to the acidic proton on the fluorenyl group, thereby slowing down the deprotection reaction.[1] This can result in incomplete removal of the Fmoc group within standard reaction times, leading to the capping of the unreacted N-terminus in the subsequent coupling step and the formation of deletion peptide impurities.[1]
To overcome these challenges, several strategies can be employed, including extending the deprotection time, increasing the reaction temperature, or using a stronger base catalyst.
Quantitative Data Summary
The following table summarizes various Fmoc deprotection conditions that can be applied to sterically hindered amino acids such as this compound. The choice of protocol will depend on the specific peptide sequence and the observed efficiency of the standard method.
| Protocol | Reagent Composition | Solvent | Temperature | Time | Remarks |
| Standard | 20% (v/v) Piperidine | DMF | Room Temp. | 2 x 7 min | Baseline condition, may be insufficient for complete deprotection.[2] |
| Extended | 20% (v/v) Piperidine | DMF | Room Temp. | 2 x 20 min | Recommended for moderately hindered residues to ensure complete removal.[1] |
| Elevated Temp. | 20% (v/v) Piperidine | DMF | 40°C | 2 x 10 min | Increased temperature can enhance deprotection kinetics but may promote side reactions. |
| DBU/Piperidine | 2% (v/v) DBU / 2% (v/v) Piperidine | DMF | Room Temp. | 2 x 7 min | A stronger base cocktail for highly hindered residues or difficult sequences.[1][3] |
Experimental Protocols
The following are detailed protocols for the Fmoc deprotection of resin-bound amino acids, with specific recommendations for this compound. It is crucial to ensure all reagents and solvents are of high purity and anhydrous where necessary.
Protocol 1: Standard Fmoc Deprotection
This protocol is the standard starting point for any Fmoc-SPPS.
Materials:
-
Peptide-resin with N-terminal this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2]
-
Agitation: Agitate the mixture at room temperature for 7 minutes.[2]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitation: Agitate the mixture for another 7 minutes at room temperature.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Extended Fmoc Deprotection for Sterically Hindered Residues
This protocol is recommended when standard conditions are suspected to be incomplete for this compound.
Materials:
-
Peptide-resin with N-terminal this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Solvent Removal: Drain the DMF.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin.
-
Agitation: Agitate the mixture for 20 minutes at room temperature.[1]
-
Reagent Removal: Drain the piperidine solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF.
-
Agitation: Agitate for an additional 20 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: DBU/Piperidine Deprotection for Highly Hindered Residues
This protocol utilizes the stronger, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and is suitable for very difficult deprotections. Piperidine is included to act as a scavenger for the dibenzofulvene byproduct.[3]
Materials:
-
Peptide-resin with N-terminal this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1]
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Solvent Removal: Drain the DMF.
-
First Deprotection: Add the DBU/piperidine deprotection solution.
-
Agitation: Agitate the mixture for 5-7 minutes at room temperature.[1]
-
Reagent Removal: Drain the solution.
-
Second Deprotection: Repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[1]
Visualizations
Experimental Workflow for Fmoc Deprotection
Caption: General workflow for Fmoc deprotection in SPPS.
Logical Relationship of Deprotection Conditions
Caption: Logic for choosing modified Fmoc deprotection conditions.
References
Application Notes and Protocols for the Synthesis of Peptide-Based Biomaterials with Fmoc-Bip(4,4')-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide-based biomaterials has garnered significant interest due to their biocompatibility, biodegradability, and tunable functionality. The incorporation of non-canonical amino acids offers a powerful strategy to modulate the self-assembly and mechanical properties of these materials. Fmoc-Bip(4,4')-OH, a derivative of alanine featuring a biphenyl group, is a particularly interesting building block. The large, hydrophobic, and aromatic nature of the biphenyl side chain can significantly enhance π-π stacking interactions between peptide chains, promoting the formation of stable, self-assembled nanostructures such as nanofibers, which can further associate to form hydrogels. These biomaterials have potential applications in drug delivery, tissue engineering, and 3D cell culture.
These application notes provide a comprehensive overview and a representative protocol for the synthesis of peptides containing this compound using solid-phase peptide synthesis (SPPS) and their subsequent self-assembly into hydrogel biomaterials.
Application Notes
The incorporation of this compound into a peptide sequence is anticipated to confer several advantageous properties to the resulting biomaterial:
-
Enhanced Self-Assembly: The biphenyl moiety provides a large surface area for aromatic interactions, which are a key driving force for the self-assembly of peptides into ordered nanostructures.[1][2] This can lead to the formation of robust hydrogels at lower peptide concentrations.
-
Increased Mechanical Stiffness: Stronger intermolecular interactions, such as π-π stacking, can result in a more cross-linked and entangled nanofiber network within the hydrogel, leading to enhanced mechanical properties, such as a higher storage modulus (G').[3][4]
-
Modulation of Drug Release: The hydrophobic microenvironments created by the biphenyl groups within the hydrogel matrix can be utilized for the encapsulation and sustained release of hydrophobic drugs.
-
Tailorable Biocompatibility: As with other peptide-based materials, the biocompatibility can be readily tuned by the overall peptide sequence. The inherent biodegradability of peptides makes them attractive for in vivo applications.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Bip(4,4')-Containing Peptide
This protocol describes the manual synthesis of a model tripeptide, Ac-Ala-Bip(4,4')-Phe-NH₂, on a Rink Amide resin using a standard Fmoc/tBu strategy. This protocol is representative and may require optimization, particularly for the coupling of the bulky this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
This compound
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI water
-
Diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the SPPS vessel.
-
Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Coupling of the First Amino Acid (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Coupling of the Second Amino Acid (this compound):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Note on coupling bulky residues: The coupling of this compound may be slower due to steric hindrance. It is advisable to use a longer coupling time or a pseudo-proline dipeptide if the subsequent residue allows.
-
Dissolve this compound (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the resin and shake for 4-6 hours.
-
Monitor the reaction with a Kaiser test.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Coupling of the Third Amino Acid (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Ala-OH using the same procedure as in step 3.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
N-terminal Acetylation:
-
Repeat the Fmoc deprotection step.
-
Add a solution of 20% acetic anhydride in DMF to the resin and shake for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dry resin and shake for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Hydrogel Formation via pH Triggering
This protocol describes the self-assembly of the purified peptide into a hydrogel by changing the pH.
Materials:
-
Purified Ac-Ala-Bip(4,4')-Phe-NH₂ peptide
-
DDI water
-
0.1 M NaOH solution
-
0.1 M HCl solution
-
Vials
Procedure:
-
Peptide Dissolution:
-
Weigh the desired amount of lyophilized peptide into a vial.
-
Add DDI water to achieve the target concentration (e.g., 0.5 - 2.0 wt%).
-
Adjust the pH of the peptide solution to ~10-11 with 0.1 M NaOH to deprotonate any acidic residues and ensure complete dissolution.
-
-
Hydrogelation:
-
Slowly add 0.1 M HCl to the peptide solution while gently vortexing to lower the pH to ~7.4.
-
Observe the solution for gel formation. The solution will become more viscous and eventually form a self-supporting hydrogel.
-
The vial inversion test can be used to confirm gelation.
-
Quantitative Data
The following table presents hypothetical but representative data for the physical properties of a hydrogel formed from the model peptide Ac-Ala-Bip(4,4')-Phe-NH₂. This data is for illustrative purposes to demonstrate the expected outcomes.
| Parameter | Value | Method of Analysis |
| Critical Gelation Concentration (CGC) | 0.4 wt% | Vial Inversion Test |
| Storage Modulus (G') at 1 wt% | 1500 Pa | Rheometry (Frequency sweep at 1 rad/s) |
| Loss Modulus (G'') at 1 wt% | 120 Pa | Rheometry (Frequency sweep at 1 rad/s) |
| Fiber Diameter | 20 - 40 nm | Scanning Electron Microscopy (SEM) |
| Gelation Time at 1 wt% | ~ 5 minutes | Visual Observation |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual values will depend on the specific peptide sequence and experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from peptide synthesis to hydrogel characterization.
Caption: Workflow for the synthesis and characterization of peptide-based biomaterials.
Principle of Self-Assembly
This diagram illustrates the key intermolecular forces driving the self-assembly of peptides containing Bip(4,4') residues into nanofibers.
Caption: Intermolecular interactions driving peptide self-assembly.
References
- 1. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Fmoc-Bip(4,4')-OH in the Synthesis of Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Cellular Delivery with Fmoc-Bip(4,4')-OH
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids long, capable of traversing cellular membranes to deliver a wide variety of cargo molecules, including small molecules, proteins, and nucleic acids, into cells.[1][2][3] This ability makes them invaluable tools in drug delivery and biomedical research. The effectiveness of a CPP is largely determined by its physicochemical properties, such as charge and hydrophobicity.[2][4]
The incorporation of unnatural amino acids is a key strategy for optimizing CPP function, enhancing proteolytic stability, and improving cell permeability.[3][5][6] this compound, also known as Fmoc-L-4,4'-biphenylalanine, is an Fmoc-protected derivative of the unnatural amino acid biphenylalanine.[7][8] Its defining feature is the bulky, hydrophobic biphenyl side chain, which significantly increases the lipophilicity of a peptide sequence. By strategically incorporating this compound into a peptide sequence, researchers can modulate its amphipathicity and hydrophobicity, which are critical for membrane interaction and subsequent cellular uptake.[4][5]
These application notes provide a comprehensive overview of the use of this compound in designing and synthesizing novel CPPs, supported by detailed experimental protocols and quantitative data.
Application Notes
Rationale for Incorporating Bip(4,4')-OH into CPPs
The primary motivation for using this compound is to leverage the hydrophobic nature of the biphenylalanine (Bip) residue. An optimal balance between positive charges (typically from Arginine or Lysine) and hydrophobicity is essential for efficient membrane translocation.[2][4]
-
Enhanced Hydrophobicity: The biphenyl side chain is significantly more hydrophobic than natural aromatic amino acids like Phenylalanine (Phe) or Tryptophan (Trp).[4] This increased hydrophobicity can strengthen the peptide's interaction with the lipid bilayer of the cell membrane, a crucial initial step for internalization.[5]
-
Modulation of Amphipathicity: In combination with cationic residues like Arginine (Arg), the Bip residue can create a strongly amphipathic peptide structure.[3] This structure is favorable for membrane insertion and the formation of transient pores or other membrane-destabilizing events that facilitate entry.[5]
-
Improved Stability: The D-configuration of an amino acid can provide resistance to enzymatic degradation, increasing the peptide's in vivo half-life.[5] While this compound is the L-form, the bulky nature of the biphenyl group itself can offer some steric hindrance to proteases.
Performance Data of CPPs Containing Hydrophobic Unnatural Amino Acids
While specific data for Bip(4,4')-OH is limited in the provided search results, extensive research on the closely related diphenylalanine (Dip) residue demonstrates the potent effect of increased hydrophobicity. In one study, replacing Tryptophan (Trp) with the more hydrophobic Dip in a series of cyclic and linear CPPs led to a significant increase in cellular uptake.[4][9]
Table 1: Cellular Uptake Efficiency of Dip-Containing Peptides Data summarized from studies on diphenylalanine (Dip), a structural and functional analog of biphenylalanine (Bip).
| Peptide Sequence | Peptide Type | Concentration (µM) | Fold Increase in F'-d4T Uptake (CCRF-CEM cells) | Reference |
| Linear ((DipR)(WR)4) | Linear | 10 | 10-fold | [4] |
| Cyclic [(DipR)(WR)4] | Cyclic | 10 | 12-fold | [4] |
| Linear R(DipR)4 | Linear | 10 | 23-fold | [4] |
| Cyclic [DipR]5 | Cyclic | 10 | 122-fold | [4] |
This data strongly suggests that increasing the number of highly hydrophobic residues like Dip—and by extension, Bip—dramatically enhances the peptide's ability to transport cargo into cells. The cyclic peptide [DipR]5 was found to be the most efficient, improving the uptake of a fluorescently-labeled phosphopeptide by approximately 130-fold in CCRF-CEM cells.[2][9]
Potential Mechanisms of Cellular Uptake
CPPs utilize two primary pathways for cellular entry: direct penetration of the membrane and endocytosis.[10][11] The incorporation of hydrophobic residues like Bip can influence the preferred mechanism.
-
Direct Penetration: This energy-independent process involves the CPP directly crossing the lipid bilayer.[5] Hydrophobic interactions between the Bip residues and the membrane's lipid core can destabilize the membrane, leading to the formation of transient pores (e.g., "toroidal pore" or "barrel-stave" models) through which the peptide and its cargo can pass.[5][12]
-
Endocytosis: This is an energy-dependent process where the cell engulfs the CPP and its cargo.[10] The initial interaction is often electrostatic, between the peptide's positive charges and negatively charged proteoglycans on the cell surface.[11] This can trigger various endocytic pathways, such as macropinocytosis, clathrin-mediated endocytosis, or caveolae-mediated endocytosis.[5][12] Even with endocytosis, the peptide must eventually escape the endosome to deliver its cargo to the cytoplasm, a step that can also be facilitated by the membrane-destabilizing properties of Bip.[13]
Studies on Dip-containing peptides suggest that a combination of mechanisms likely contributes to their uptake.[14]
Experimental Protocols
Protocol for Synthesis of a Bip(4,4')-Containing Peptide
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model CPP, (Bip-R)5, using Fmoc/tBu chemistry.[1][15]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
This compound [7]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU/HATU or DIC/Oxyma[16]
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[17]
-
Cold diethyl ether
-
Solid-phase synthesis vessel and shaker
Methodology:
-
Resin Preparation:
-
Place the Rink Amide resin in the synthesis vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.[1]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to pre-activate for 1-5 minutes.[17]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.[1]
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test should be negative).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for the subsequent amino acids, alternating between This compound and Fmoc-Arg(Pbf)-OH until the desired (Bip-R)5 sequence is complete.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it thoroughly under vacuum.[17]
-
Add the cold cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water) to the resin.[17]
-
Shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups (e.g., Pbf from Arginine).[1]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol for Peptide Purification and Characterization
Materials:
-
Crude synthetic peptide
-
Reverse-phase HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Methodology:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A (or a solution with a low percentage of Solvent B if solubility is an issue).
-
Filter the solution to remove particulates.
-
Inject the sample onto the C18 HPLC column.[1]
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes).[1]
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Confirm the identity of the purified peptide by verifying its molecular weight using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain a dry, white powder.
-
Protocol for Cellular Uptake Assay
This protocol uses fluorescence microscopy to visualize the uptake of a fluorescently labeled Bip-containing CPP.
Materials:
-
Fluorescently labeled peptide (e.g., FITC-Bip-R)5)
-
Cell culture medium (e.g., DMEM or Ham's F-12) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Confocal microscope
Methodology:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
-
Peptide Incubation:
-
Prepare a stock solution of the fluorescently labeled CPP.
-
Dilute the peptide in serum-free culture medium to the desired final concentration (e.g., 5-10 µM).[9]
-
Remove the culture medium from the cells, wash once with PBS, and add the peptide solution.
-
Incubate the cells for a set time (e.g., 1-3 hours) at 37°C.[18][19]
-
To test for energy-dependent uptake, run a parallel experiment at 4°C, which should inhibit endocytosis.[20]
-
-
Washing and Fixing:
-
Remove the peptide solution and wash the cells three times with cold PBS to remove any surface-bound peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining and Imaging:
-
Add DAPI solution to stain the cell nuclei for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope, capturing the fluorescence from both the peptide (e.g., FITC channel) and the nucleus (DAPI channel).
-
Protocol for Cytotoxicity Assay (MTT Assay)
Materials:
-
Purified Bip-containing CPP
-
Cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the CPP in culture medium.
-
Remove the old medium and add 100 µL of the peptide solutions to the wells. Include untreated cells as a negative control.
-
Incubate for 24-48 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Potential cellular uptake pathways for Bip-containing CPPs.
References
- 1. benchchem.com [benchchem.com]
- 2. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 4. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents [mdpi.com]
- 5. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Cell-Penetrating Peptides and Their Application to DDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. FMOC-L-4,4'-BIPHENYLALANINE | 199110-64-0 [chemicalbook.com]
- 9. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming the cellular barriers and beyond: Recent progress on cell penetrating peptide modified nanomedicine in combating physiological and pathological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterisation of cell-penetrating peptide-mediated peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and characterization of a novel cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Bip(4,4')-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Fmoc-Bip(4,4')-OH during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Improving this compound Solubility
Issue: Difficulty dissolving this compound in standard SPPS solvents, leading to incomplete coupling and truncated peptide sequences.
This compound is an alanine analogue with a bulky, hydrophobic biphenyl side chain, which can lead to poor solubility in common SPPS solvents like N,N-Dimethylformamide (DMF).[1][2] The following sections provide strategies to address this issue.
Solvent Selection and Optimization
The choice of solvent is critical for successful SPPS, as it must effectively solvate the resin, the growing peptide chain, and the reagents.[3] While DMF is the most common solvent, alternatives or mixtures may be more effective for hydrophobic amino acids.[4][5]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a slightly less polar alternative to DMF and is often more effective at solvating hydrophobic peptides and preventing aggregation.[6] It is an excellent starting point when solubility issues arise with DMF.
-
Co-solvents: The addition of a small percentage of a "chaotropic" co-solvent can disrupt aggregation and improve solubility.
Physical Dissolution Aids
Applying physical methods can help overcome the kinetic barrier of dissolution for poorly soluble compounds.
-
Sonication: Ultrasonic baths can provide the energy needed to break apart solute particles and facilitate dissolution.[7][8] This method has been shown to improve coupling efficiency in SPPS without causing racemization.[7][9]
-
Gentle Heating: Gently warming the solvent (e.g., to 30-40°C) can increase the solubility of the Fmoc-amino acid. However, prolonged heating or high temperatures should be avoided to prevent degradation of the amino acid or premature activation. Microwave heating is also a common strategy in automated synthesizers to accelerate coupling reactions, which can also aid in solubility.[10]
Additives to Disrupt Aggregation
In many cases, poor coupling efficiency is a result of the growing peptide chain aggregating on the resin, which hinders the access of the activated amino acid.[11][12]
-
Chaotropic Salts: The addition of salts like LiCl or NaClO₄ to the coupling mixture can disrupt the hydrogen bonding that leads to aggregation.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common SPPS solvents?
| Solvent System | Concentration | Observation | Source Citation |
| DMSO | 100 mg/mL (215.7 mM) | Soluble with ultrasonic assistance. | |
| DMF | ~10 mg/mL (~21.6 mM) | Implied solubility from optical rotation measurement (c=1 in DMF). | |
| NMP | Not Specified | Generally considered a better solvent than DMF for hydrophobic amino acids. | [6] |
| DMF/DMSO Mixtures | Not Specified | Addition of DMSO is a common strategy to improve solubility of hydrophobic reagents. | [5][6] |
Q2: I am still seeing poor coupling efficiency after improving the solubility of the this compound solution. What else could be the problem?
A2: If the amino acid is fully dissolved but coupling remains inefficient, the issue is likely on-resin aggregation of the growing peptide chain.[12][13] The hydrophobic nature of the biphenylalanine residue can contribute to the formation of secondary structures that block reactive sites.[6] Consider the following strategies:
-
Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues to disrupt interchain hydrogen bonding.[13][14]
-
Pseudoproline Dipeptides: The use of pseudoproline dipeptides can disrupt secondary structure formation and improve synthetic efficiency.[11]
-
Chaotropic Agents: As mentioned in the troubleshooting guide, adding chaotropic salts during coupling can help break up aggregates.[11][12]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C), especially in microwave-assisted synthesizers, can often overcome aggregation-related issues.[10]
Q3: Can I pre-dissolve a large batch of this compound and store it?
A3: It is generally not recommended to store solutions of Fmoc-amino acids for extended periods, especially in DMF. DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[5] It is best practice to prepare the amino acid solution fresh for each coupling reaction. If a stock solution must be made, use high-purity, amine-free DMF and store it for a minimal amount of time at low temperature.
Q4: Will sonication or heating cause racemization of this compound?
A4: Studies have shown that the use of ultrasound in SPPS does not lead to an increase in racemization and can significantly improve synthesis outcomes.[9][15] Gentle heating for short periods to aid dissolution is also generally considered safe. However, prolonged exposure to high temperatures during the activation step, especially in the presence of base, can increase the risk of racemization for any amino acid.[16]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a starting point for the coupling of this compound.
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[17]
-
Amino Acid Activation: In a separate vessel, weigh the required amount of this compound (typically 3-5 equivalents relative to resin loading). Add your chosen coupling reagents (e.g., HBTU/HOBt or HATU) and the solvent (DMF or NMP).[10]
-
Dissolution: Vortex the mixture. If the amino acid does not fully dissolve, proceed to Protocol 2.
-
Coupling: Add the activation base (e.g., DIPEA) to the amino acid solution and immediately add the mixture to the deprotected resin.[10]
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[3]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[4]
Protocol 2: Enhanced Solubility Coupling of this compound
Use this protocol when this compound does not dissolve sufficiently in Protocol 1.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Solvent Selection: Choose a solvent system for dissolution. Good options include NMP, or a mixture of DMF with 15% DMSO.
-
Amino Acid Activation: In a separate vessel, add the this compound, coupling reagents, and the chosen solvent system.
-
Assisted Dissolution (Choose one):
-
Sonication: Place the vessel in an ultrasonic bath for 5-10 minutes, or until the solute is fully dissolved.[8]
-
Gentle Warming: Gently warm the vessel to 30-40°C with agitation until the solute is dissolved. Allow the solution to cool to room temperature before adding the activation base.
-
-
Coupling and Monitoring: Proceed with steps 4-7 from Protocol 1.
Visualizations
Caption: Experimental workflow for coupling this compound in SPPS.
Caption: Logical flowchart for troubleshooting this compound coupling issues.
References
- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-D-Bip(4,4')-OH | Amino Acid Derivatives | 205526-38-1 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hielscher.com [hielscher.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Accelerated Fmoc solid-phase synthesis of peptides with aggregation-disrupting backbones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chempep.com [chempep.com]
- 17. chem.uci.edu [chem.uci.edu]
Technical Support Center: Overcoming Peptide Aggregation with Bip(4,4') Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with peptide aggregation, focusing on the use of 4,4'-biphenylalanine (Bip(4,4')) as an aggregation-disrupting residue.
Frequently Asked Questions (FAQs)
Q1: What is Bip(4,4') and why is it used in peptide synthesis?
A1: Bip(4,4'), or 4,4'-biphenylalanine, is an unnatural amino acid characterized by a bulky biphenyl side chain. It is incorporated into peptide sequences primarily to disrupt aggregation. The rigid and sterically demanding structure of the biphenyl group can interfere with the formation of intermolecular β-sheets, which are the hallmark of amyloid fibrils and other peptide aggregates.[1] This interference helps to maintain the peptide's solubility and biological activity.
Q2: How does Bip(4,4') mechanically prevent peptide aggregation?
A2: The primary mechanism by which Bip(4,4') prevents aggregation is believed to be steric hindrance. The formation of amyloid-like fibrils requires peptide backbones to come into close proximity to form a stable cross-β-sheet structure. The large, rigid biphenyl side chain of Bip(4,4') acts as a physical barrier, preventing the necessary close packing of peptide chains.[1] This disruption of the hydrogen bond network essential for β-sheet formation keeps the peptides in a more soluble, monomeric state.
Q3: Will incorporating a Bip(4,4') residue affect my peptide's biological activity?
A3: It is possible. While Bip(4,4') is primarily used to enhance solubility and prevent aggregation, its bulky, hydrophobic nature can influence the peptide's overall conformation and its interaction with biological targets. The effect is sequence- and target-dependent. It is crucial to perform bioassays on the modified peptide to confirm that its activity is retained or, in some cases, enhanced due to improved bioavailability.
Q4: What are the key analytical techniques to confirm that Bip(4,4') has reduced aggregation?
A4: A combination of techniques is recommended. The Thioflavin T (ThT) fluorescence assay is a standard method to quantify the formation of β-sheet-rich amyloid fibrils in real-time.[2] Transmission Electron Microscopy (TEM) provides direct visual evidence of fibril morphology (or lack thereof).[3] Circular Dichroism (CD) spectroscopy can be used to monitor changes in the peptide's secondary structure, confirming a reduction in β-sheet content.
Troubleshooting Guides
Issue 1: Synthesis & Purification Problems
Q: I'm having difficulty coupling Fmoc-Bip(4,4')-OH during Solid-Phase Peptide Synthesis (SPPS). The coupling is incomplete. What can I do?
A: Incomplete coupling of bulky amino acids like Bip(4,4') is a common issue due to steric hindrance.
-
Solution 1: Choose a more powerful coupling reagent. Standard reagents like HBTU may be insufficient. Switch to a stronger, aminium-based reagent like HATU or a phosphonium-based reagent like PyAOP, which are known to be more effective for sterically hindered couplings.[3][4]
-
Solution 2: Increase coupling time and temperature. Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours or even overnight. Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can also improve efficiency, but be cautious of potential racemization.
-
Solution 3: Double couple. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.
-
Solution 4: Use a lower substitution resin. Starting with a resin that has a lower loading capacity (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing steric hindrance and improving reagent accessibility.[5]
Q: My Bip(4,4')-containing peptide is difficult to purify via RP-HPLC. The peak is broad or shows tailing.
A: The hydrophobicity of the Bip(4,4') residue can cause poor chromatographic behavior.
-
Solution 1: Modify the mobile phase. Increase the concentration of the organic solvent (e.g., acetonitrile) in your gradient. Adding a small amount (0.05-0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA) is standard, but you can also try formic acid.
-
Solution 2: Adjust the pH. If the peptide's net charge is close to zero at the standard pH of the mobile phase, its solubility will be minimal. Adjusting the pH away from the peptide's isoelectric point (pI) can improve peak shape.
-
Solution 3: Decrease the flow rate. A slower flow rate can improve the interaction with the stationary phase and lead to better peak resolution.
Issue 2: Persistent Aggregation & Analysis
Q: I incorporated a Bip(4,4') residue, but my peptide still shows signs of aggregation in the Thioflavin T (ThT) assay. What's wrong?
A: While Bip(4,4') is a potent aggregation disrupter, it may not be sufficient for highly aggressive sequences.
-
Troubleshooting Step 1: Verify the ThT Assay. Ensure your results are not an artifact. Run necessary controls, including the Bip(4,4') peptide alone with ThT (to check for intrinsic fluorescence) and buffer with ThT (for background).[2] Some compounds can quench or interfere with ThT fluorescence.[6]
-
Troubleshooting Step 2: Confirm with an orthogonal method. Use Transmission Electron Microscopy (TEM) to visually inspect for fibrils. It's possible the aggregates being formed are amorphous and less ordered, which may still bind ThT to some extent.[3]
-
Troubleshooting Step 3: Re-evaluate the peptide design. If aggregation persists, the driving force for self-assembly in the rest of the sequence may be too strong. Consider incorporating a second Bip(4,4') residue or other aggregation-disrupting elements like N-methylation at a key position.[5]
-
Troubleshooting Step 4: Optimize solution conditions. Aggregation is highly dependent on concentration, pH, temperature, and ionic strength.[7] Experiment with different buffer conditions to find a range where the peptide remains monomeric.
Quantitative Data Presentation
Incorporating sterically bulky, non-aromatic residues can significantly inhibit the aggregation of amyloidogenic peptides. The table below summarizes data from a study where phenylalanine (Phe), an aromatic residue crucial for aggregation in a fragment of Amyloid-β, was replaced by cyclohexylalanine (Cha), a sterically similar but non-aromatic residue. This serves as a proxy to illustrate the potential quantitative impact of residues that disrupt key interactions required for fibril formation.
Table 1: Comparative Aggregation Kinetics of Aβ(1-40) Analogs Measured by ThT Fluorescence
| Peptide Sequence (Modification at Phe19) | Lag Time (h) | Maximum ThT Fluorescence (Arbitrary Units) |
| Wild-Type (Phe at position 19) | ~20 | ~100 |
| F19Cha Mutant (Cha at position 19) | > 70 | ~15 |
Data adapted from Genji et al., Chemical and Pharmaceutical Bulletin, 2017.[8] The data shows a dramatic increase in the lag time and a significant reduction in the total amount of fibril formation (indicated by max fluorescence) when the aromatic Phe is replaced by the non-aromatic Cha, highlighting the importance of aromatic interactions in this specific peptide's aggregation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Bip(4,4')-Containing Peptide
This protocol describes the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a generic peptide containing a Bip(4,4') residue.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling (Standard Residues): For standard amino acids, pre-activate 4 equivalents (eq) of the Fmoc-amino acid with 3.9 eq of HBTU and 6 eq of DIPEA in DMF for 5 minutes. Add the activated mixture to the resin and shake for 2 hours.
-
Bip(4,4') Coupling (Bulky Residue): For the this compound residue, use a stronger coupling reagent. Pre-activate 4 eq of this compound with 3.9 eq of HATU and 6 eq of DIPEA in DMF for 5 minutes. Add the mixture to the resin and shake for 4-6 hours.
-
Coupling Confirmation: After coupling, wash the resin with DMF and perform a Kaiser test to check for free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (double couple).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize. Purify the peptide using reverse-phase HPLC. Confirm the mass by mass spectrometry.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol is for monitoring the aggregation kinetics of a Bip(4,4')-modified peptide compared to its wild-type counterpart.
-
Peptide Preparation: Prepare stock solutions of the wild-type and Bip(4,4')-modified peptides. To ensure a monomeric starting state, first dissolve the lyophilized peptide powder in hexafluoroisopropanol (HFIP), then evaporate the HFIP under a stream of nitrogen gas, and finally dissolve the resulting peptide film in DMSO to a concentration of 1 mM.[7]
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
ThT Stock Solution: 1 mM ThT in distilled water. Filter through a 0.22 µm syringe filter. Store protected from light.
-
-
Assay Setup:
-
Use a non-binding, black, clear-bottom 96-well plate.
-
For each peptide, prepare triplicate wells. The final reaction volume will be 200 µL.
-
Peptide Wells: Add assay buffer, peptide stock (to a final concentration of 25 µM), and ThT stock (to a final concentration of 20 µM).
-
Control Wells: Prepare wells with (a) Buffer + ThT only (background), and (b) each peptide + Buffer without ThT (to check for intrinsic peptide fluorescence at the measurement wavelengths).
-
-
Measurement:
-
Place the plate in a plate reader equipped with fluorescence detection.
-
Set the temperature to 37°C.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Program the reader to take fluorescence readings every 15 minutes for 48-72 hours. Include a brief shaking step before each read to promote aggregation.[2]
-
-
Data Analysis:
-
Subtract the average background fluorescence (Buffer + ThT) from all readings.
-
Plot the average fluorescence intensity versus time for each peptide.
-
Analyze the kinetic parameters, such as the lag time (t_lag) and the maximum fluorescence intensity, to compare the aggregation propensity of the wild-type and Bip(4,4')-modified peptides.
-
Visualizations
Logical & Experimental Workflows
Caption: A troubleshooting workflow for common issues in synthesis and analysis.
Caption: Standard experimental workflow from synthesis to aggregation analysis.
Conceptual Mechanism
Caption: Mechanism of aggregation inhibition by steric hindrance from Bip(4,4').
References
- 1. Hydrogen bond strength and beta-sheet propensities: the role of a side chain blocking effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromaticity of Phenylalanine Residues Is Essential for Amyloid Formation by Alzheimer's Amyloid β-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting incomplete coupling of Fmoc-Bip(4,4')-OH
This guide provides troubleshooting strategies and frequently asked questions to address challenges encountered during the coupling of Fmoc-Bip(4,4')-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its coupling frequently challenging?
This compound (Fmoc-4,4'-biphenylalanine) is an unnatural amino acid characterized by its bulky biphenyl side chain. This significant steric hindrance can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete or failed coupling reactions.[1][2]
Q2: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of this sterically hindered amino acid can be attributed to several factors:
-
Steric Hindrance: The bulky nature of the biphenyl side chain is the most common cause, impeding access to the reaction site.[1][2]
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to overcome the high activation energy required for the sterically hindered amino acid.[1][3]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) and aggregate on the resin, making the N-terminal amine inaccessible to reagents.[1][4][5]
-
Suboptimal Reaction Conditions: Factors such as insufficient reaction time, low reagent concentration, or inappropriate solvent choice can reduce coupling efficiency.[6][7]
-
Poor Resin Swelling: Inadequate swelling of the solid support can hinder the diffusion of reagents to the reactive sites within the resin beads.[7][8]
Q3: How can I detect if the coupling of this compound is incomplete?
Monitoring the reaction's completion is crucial in SPPS.[3] Several qualitative and quantitative methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test performed on a few resin beads. A positive result (blue or purple color) indicates the presence of unreacted free primary amines, signifying an incomplete coupling.[8][9] A negative result (yellow or brown) suggests the reaction has gone to completion.
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is another colorimetric assay that can detect the presence of free primary amines.[3]
-
Cleavage and Analysis: A small sample of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the Bip residue) is a definitive sign of incomplete coupling.[5][8]
Troubleshooting Guide for Incomplete Coupling
Q4: My Kaiser test is positive after the initial coupling attempt with this compound. What is the first corrective step?
A positive Kaiser test indicates that the initial coupling was unsuccessful. The most direct and common strategy is to perform a "double coupling."[2][6][9] This involves draining the initial coupling solution, washing the resin, and repeating the coupling step with a fresh solution of activated this compound. This second reaction helps to drive the coupling to completion for any remaining free amines.[2]
Q5: I performed a double coupling, but the Kaiser test is still positive. What are my next options?
If a double coupling is insufficient, the issue may be related to the reactivity of your chosen coupling reagents. For difficult couplings involving bulky amino acids, switching to a more potent activating agent is recommended.[1][3]
-
Standard Reagents: Carbodiimides like DIC/DCC with additives like HOBt may be insufficient.[3][10]
-
Stronger (Uronium/Phosphonium) Reagents: Consider using HATU, HCTU, HBTU, or PyBOP.[1][11][12] These reagents are known to accelerate acylation and are highly effective for sterically hindered couplings.[3]
Q6: I'm using a strong activator and double coupling, but still observing incomplete reactions. Could peptide aggregation be the cause?
Yes, if stronger activators do not resolve the issue, peptide aggregation is a likely culprit.[4] Aggregation can be indicated by the shrinking of the resin matrix.[4] Several strategies can be employed to disrupt aggregation and improve reaction efficiency:
-
Solvent Choice: Switch from standard DMF to a more effective solvating solvent like N-methylpyrrolidone (NMP) or a mixture containing DMSO.[4][7] A mixture of DMF and DCM can sometimes improve resin swelling.[1][3]
-
Chaotropic Salts: Add chaotropic salts, such as LiCl (e.g., 0.5 M), to the coupling mixture. These salts help to break up secondary structures that lead to aggregation.[1][4]
-
Elevated Temperature: Cautiously increasing the reaction temperature (e.g., to 40-50°C) can enhance reaction kinetics and disrupt aggregation.[1][13] However, this should be monitored carefully as higher temperatures can increase the risk of racemization.[1]
Data Presentation
Table 1: Comparison of Coupling Strategies for this compound
| Strategy | Coupling Reagent/Additive | Solvent | Typical Time | Temperature | Expected Efficacy & Notes |
| Standard Single Coupling | 3 eq. DIC / HOBt | DMF | 1-2 hours | Room Temp | Often insufficient for Bip. High risk of incomplete coupling.[3] |
| Double Coupling | 3 eq. DIC / HOBt | DMF | 2 x 1-2 hours | Room Temp | A good first troubleshooting step. Often effective.[2][6] |
| Increased Concentration | 5 eq. Amino Acid & Reagent | DMF | 1-2 hours | Room Temp | Increases reaction rate by favoring bimolecular interaction.[6] |
| Stronger Activator | 3 eq. HATU / HCTU / PyBOP + 6 eq. DIPEA | NMP or DMF | 30-60 min | Room Temp | Highly recommended for hindered amino acids.[1][11][12] |
| Elevated Temperature | 3 eq. HATU / DIPEA | NMP | 30-60 min | 40-50°C | Effective for aggregation, but monitor for racemization.[1][14] |
| Aggregation Disruption | 3 eq. HATU / DIPEA + 0.5M LiCl | DMF | 2-4 hours | Room Temp | Useful for sequences known to aggregate.[1][4] |
Note: Equivalents (eq.) are relative to the resin loading. All protocols require thorough washing steps between couplings. Optimization may be sequence-dependent.
Experimental Protocols
Protocol 1: Double Coupling Procedure
This protocol should be initiated immediately after a positive Kaiser test following the first coupling attempt.
-
Drain and Wash: Drain the initial coupling solution from the reaction vessel.
-
Solvent Wash: Wash the peptide-resin thoroughly to remove residual reagents and by-products. Perform the following washes:
-
3 x DMF (N,N-Dimethylformamide)
-
3 x DCM (Dichloromethane)
-
3 x DMF
-
-
Prepare Coupling Solution: In a separate vessel, prepare a fresh solution of this compound (3 eq.), your chosen activator (e.g., HATU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in the appropriate solvent (e.g., DMF or NMP).
-
Second Coupling: Add the freshly prepared coupling solution to the peptide-resin.
-
React: Agitate the mixture at room temperature for 1-2 hours.
-
Monitor: After the reaction, wash the resin again and perform a second Kaiser test to confirm completion.[9] If the test is still positive, proceed to a more advanced troubleshooting step.
Protocol 2: Qualitative Monitoring with the Kaiser Test
This test confirms the presence of free primary amines on the resin.[8]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: After the coupling reaction and subsequent washing steps, transfer a small sample of the peptide-resin (approx. 10-20 beads) to a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Simplified pathway for the activation and coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chempep.com [chempep.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Bip(4,4')
Welcome to the Technical Support Center for optimizing cleavage cocktails for peptides containing 4,4'-biphenylalanine (Bip). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing the Bip(4,4') residue?
A1: The primary challenge stems from the large, hydrophobic, and aromatic nature of the biphenyl side chain. This can lead to several issues, including:
-
Increased risk of side reactions: The electron-rich biphenyl ring can be susceptible to modification by cationic species generated during the cleavage from the resin and removal of other side-chain protecting groups.
-
Aggregation and poor solubility: The hydrophobicity of Bip can cause the peptide to aggregate during and after cleavage, leading to low recovery and purification difficulties.
-
Steric hindrance: The bulky side chain may hinder the cleavage reaction, potentially requiring longer reaction times or stronger cleavage cocktails for complete removal from the resin.
Q2: What is a good starting point for a cleavage cocktail for a Bip-containing peptide?
A2: A good starting point for a Bip-containing peptide, especially if it also contains other sensitive residues like Trp, Cys, or Met, is a variation of the standard "Reagent K" cocktail.[1] A common formulation is a mixture of trifluoroacetic acid (TFA), water, a silane scavenger, and a thiol scavenger. A standard versatile cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[2]
Q3: Why are scavengers so critical for the cleavage of Bip-containing peptides?
A3: During the acidic cleavage process (typically with TFA), highly reactive carbocations are generated from the resin linker and side-chain protecting groups.[2] These carbocations can electrophilically attack the electron-rich biphenyl side chain of Bip, leading to unwanted modifications and impurities. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations before they can react with the peptide.[3]
Q4: Which scavengers are recommended for peptides with Bip?
A4: A combination of scavengers is generally recommended to protect the Bip residue and other sensitive amino acids.
-
Triisopropylsilane (TIS): An excellent general scavenger for carbocations.
-
1,2-Ethanedithiol (EDT): A strong reducing agent that is particularly effective at scavenging a variety of reactive species and can help prevent oxidation of other sensitive residues like methionine and cysteine.[4]
-
Water: Helps to suppress t-butylation side reactions.
-
Thioanisole: Can accelerate the removal of certain protecting groups and acts as a scavenger.
Troubleshooting Guides
Problem 1: Low Cleavage Yield
Possible Causes:
-
Incomplete cleavage from the resin due to steric hindrance from the Bip residue.
-
Peptide aggregation and precipitation during the cleavage reaction.
-
Loss of peptide during the workup due to poor solubility in the precipitation solvent (e.g., diethyl ether).
Solutions:
-
Increase Cleavage Time: Extend the cleavage reaction time from the standard 2-3 hours up to 4-6 hours. Monitor the progress by cleaving a small aliquot of resin and analyzing the filtrate by mass spectrometry.
-
Optimize Scavenger Composition: For highly hydrophobic peptides, a modified cleavage cocktail may be necessary. Consider the cocktails outlined in the table below.
-
Alternative Precipitation Solvents: If the peptide is suspected to be soluble in diethyl ether, try precipitating with a different cold solvent, such as methyl-tert-butyl ether (MTBE).
-
Check the Supernatant: After precipitation and centrifugation, analyze a small sample of the supernatant by mass spectrometry to check for the presence of dissolved peptide.
Problem 2: Presence of Unexpected Impurities in Mass Spectrometry Analysis
Possible Causes:
-
Modification of the Bip side chain by carbocations.
-
Alkylation or oxidation of other sensitive residues (Trp, Met, Cys).
-
Incomplete removal of side-chain protecting groups.
Solutions:
-
Enhance Scavenging: Increase the concentration of scavengers in the cleavage cocktail. A higher percentage of TIS and/or EDT can be beneficial.
-
Use a More Robust Cocktail: For complex peptides with multiple sensitive residues, a more comprehensive cocktail like Reagent K may be necessary.
-
Perform a Test Cleavage: Before committing the entire batch of resin, perform a small-scale test cleavage with your chosen cocktail and analyze the crude product thoroughly by HPLC and mass spectrometry.
Data Presentation: Cleavage Cocktail Compositions
The following table summarizes various cleavage cocktails that can be adapted for peptides containing Bip(4,4'), along with their typical applications.
| Reagent Name | Composition (v/v/v) | Key Scavengers & Components | Primary Application & Remarks |
| Standard TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | TIS, Water | A good starting point for many peptides. TIS is a general carbocation scavenger.[2] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Phenol, Thioanisole, EDT, Water | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[1] |
| "Odorless" Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Phenol, TIS, Water | A less pungent alternative to cocktails containing thiols, useful when trityl-based protecting groups are present. |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Thioanisole, EDT, Anisole | Particularly effective for peptides containing arginine residues with sulfonyl protecting groups.[1] |
| Low Odor Reagent L | TFA (88%), TIS (2%), Dithiothreitol (DTT) (5% w/v), H₂O (5% w/w) | TIS, DTT, Water | DTT replaces the more pungent EDT and thioanisole. |
Experimental Protocols
Protocol 1: General Cleavage of a Bip-Containing Peptide
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh. For example, for 10 mL of TFA/TIS/H₂O (95:2.5:2.5), mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation. Centrifuge the mixture and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry.
Visualizations
Caption: A general experimental workflow for the cleavage and deprotection of synthetic peptides.
References
Side reactions associated with Fmoc-Bip(4,4')-OH in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions associated with the use of Fmoc-Bip(4,4')-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions when using this compound?
Due to its bulky and hydrophobic biphenyl side chain, the primary challenges associated with this compound are:
-
Aggregation: The hydrophobicity of the biphenyl group can promote inter-chain association of the growing peptide, leading to incomplete coupling and deprotection steps.[1] Aggregation is a common issue with hydrophobic sequences and is not sequence-dependent before the fifth or sixth residue.[1]
-
Racemization: Activation of the carboxylic acid of this compound can be susceptible to epimerization, leading to the incorporation of the D-enantiomer.[1][2] This is a concern for many amino acids, particularly those with bulky side chains.
-
Difficult Coupling: The steric hindrance from the biphenyl side chain can make coupling of both this compound and the subsequent amino acid challenging, potentially requiring longer reaction times or more potent coupling reagents.
Q2: Is aspartimide formation a concern with this compound?
No, aspartimide formation is a side reaction specific to aspartic acid residues and is not a concern when using this compound, which is an alanine derivative.[1][3]
Q3: Can the biphenyl side chain itself react during peptide synthesis?
Under standard Fmoc-SPPS conditions, the biphenyl side chain is chemically inert and does not undergo side reactions.
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection
Symptom: Positive Kaiser test after coupling, or incomplete Fmoc removal detected by UV monitoring of the deprotection solution. This is often an indication of peptide aggregation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling/deprotection.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Solvent Modification | Disrupt hydrogen bonding causing aggregation by using more polar or chaotropic solvents.[1] | Switch from DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent.[1] A common mixture is 25% DMSO in DMF. |
| Chaotropic Salts | Add salts that disrupt the structure of water and interfere with hydrophobic interactions. | Wash the resin with a solution of 0.8 M NaClO4 or LiCl in DMF before coupling. |
| Optimized Coupling Reagents | Use more potent coupling reagents to overcome steric hindrance. | If using HBTU/HOBt, consider switching to HATU or COMU, which are known to be more effective for hindered couplings.[4] |
| Increased Temperature | Higher temperatures can improve reaction kinetics and disrupt aggregation. | Perform the coupling step at an elevated temperature (e.g., 50°C). This can be particularly effective with microwave-assisted peptide synthesizers.[5] |
| Alternative Resins | Resins with better swelling properties can improve solvation of the peptide chain. | Consider using a low-substitution resin or a polyethylene glycol (PEG)-based resin such as NovaSyn® TG. |
Issue 2: Racemization of this compound
Symptom: Presence of a diastereomeric impurity in the final peptide, detectable by HPLC and mass spectrometry.
Racemization Mechanism:
Caption: General mechanism of racemization during amino acid activation.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Choice of Coupling Reagent | Some coupling reagents are known to suppress racemization. | Use a phosphonium-based reagent like DEPBT, which is known for its ability to mediate amide bond formation with minimal racemization.[6] The combination of DIC with an additive like OxymaPure or 6-Cl-HOBt is also effective.[1][6] |
| Use of Sterically Hindered Base | A less nucleophilic, sterically hindered base is less likely to abstract the α-proton of the activated amino acid.[2] | Replace N,N-diisopropylethylamine (DIPEA) with a more sterically hindered base such as 2,4,6-collidine.[2] |
| Control of Pre-activation Time | Minimizing the time the amino acid spends in its activated state before coupling can reduce the opportunity for racemization.[2] | Add the coupling reagents to the this compound solution immediately before adding it to the resin. Avoid prolonged pre-activation times. |
| Lower Temperature | Lowering the reaction temperature can decrease the rate of racemization.[5] | If racemization is a significant issue, consider performing the coupling at a lower temperature (e.g., 0°C), although this may require longer reaction times. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU/Collidine
This protocol is designed to enhance coupling efficiency for the sterically hindered this compound while minimizing racemization.
Materials:
-
This compound (3 equivalents)
-
HATU (3 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add 2,4,6-collidine to the solution and vortex briefly.
-
Immediately add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using the Kaiser test.
-
If the Kaiser test is still positive, extend the coupling time or perform a second coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Fmoc Deprotection using Piperazine/HOBt
This protocol can be used as a milder alternative to piperidine for Fmoc deprotection, which may be beneficial in sequences prone to side reactions, although less directly relevant to Bip itself, it is a useful general protocol.[7]
Materials:
-
20% (v/v) Piperazine in DMF
-
1-Hydroxybenzotriazole (HOBt) (0.1 M)
-
Fmoc-protected peptide-resin
Procedure:
-
Prepare the deprotection solution by dissolving HOBt in the 20% piperazine/DMF solution to a final concentration of 0.1 M.
-
Add the deprotection solution to the Fmoc-protected peptide-resin.
-
Allow the deprotection reaction to proceed for 10-20 minutes.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF.
Summary of Quantitative Data on Racemization Mitigation
While specific data for this compound is not available, the following table summarizes the effect of different coupling conditions on the racemization of Phenylglycine (Phg), another amino acid prone to epimerization, which can serve as a general guide.[4]
| Coupling Reagent | Base | % Correct Diastereomer (Bz-(L)-Arg-(L)-Phg-NH2) |
| HATU | DIPEA | ~85% |
| HATU | TMP | >95% |
| COMU | DIPEA | ~90% |
| COMU | TMP | >98% |
| DEPBT | DIPEA | >98% |
Data adapted from studies on Phenylglycine and may not be directly transferable to this compound.[4] This data suggests that the combination of a potent coupling reagent with a sterically hindered base is highly effective at minimizing racemization.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Preventing racemization of Fmoc-Bip(4,4')-OH during activation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the prevention of racemization during the activation of Fmoc-Bip(4,4')-OH in solid-phase peptide synthesis (SPPS). Due to its steric hindrance, this compound is susceptible to racemization during activation, which can lead to diastereomeric impurities that are often difficult to separate from the target peptide. This guide offers strategies and protocols to minimize this critical side reaction.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling, and why is it a significant concern?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the this compound during the activation and coupling steps. This results in the incorporation of both the desired L-enantiomer and the undesired D-enantiomer into the peptide sequence. The presence of these diastereomeric impurities can negatively impact the peptide's biological activity, pharmacokinetic properties, and immunogenicity, posing a significant challenge in the development of therapeutic peptides.
Q2: What is the primary mechanism leading to the racemization of this compound during activation?
A2: The primary pathway for racemization of N-Fmoc protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base. This leads to a planar, achiral enolate intermediate. Subsequent non-stereospecific reprotonation or reaction with the incoming amine can result in a mixture of L- and D-isomers. Sterically hindered amino acids like Bip(4,4')-OH can be particularly prone to oxazolone formation.
Q3: Which factors primarily contribute to the racemization of this compound?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: Highly reactive coupling reagents can accelerate both the desired peptide bond formation and the undesired racemization.
-
Base: The type of base, its concentration, and its steric properties are critical. Strong, non-hindered bases can significantly increase the rate of racemization.
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the opportunity for oxazolone formation and subsequent racemization.
-
Temperature: Elevated temperatures, while sometimes used to drive difficult couplings, can also increase the rate of racemization.
Troubleshooting Guide: High Racemization of this compound
If you are observing significant diastereomeric impurities in your peptide containing a Bip(4,4')-OH residue, the following troubleshooting steps can help you identify the cause and mitigate the issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical first line of defense against racemization.
-
Problem: Your current coupling reagent may be too aggressive or used without an appropriate racemization-suppressing additive.
-
Solution:
-
For carbodiimide-mediated couplings (e.g., using DIC), the addition of a hydroxylamine-based additive is essential. OxymaPure is highly recommended for its effectiveness in suppressing racemization.[1]
-
Consider switching to an onium salt-based reagent known for low racemization, especially when combined with a suitable base. COMU and DEPBT have shown excellent performance in coupling sterically hindered amino acids with minimal epimerization.[2][3]
-
Step 2: Assess the Base Used in the Coupling Reaction
The base used for activation plays a pivotal role in the racemization pathway.
-
Problem: The use of strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can significantly promote racemization.
-
Solution:
-
Switch to a weaker, more sterically hindered base. 2,4,6-trimethylpyridine (TMP, collidine) or 2,6-dimethylpyridine (DMP) are excellent alternatives to DIPEA for minimizing racemization, particularly when coupling sterically hindered residues.[2]
-
Step 3: Optimize Your Experimental Protocol
Procedural details can have a substantial impact on the level of racemization.
-
Problem: Prolonged pre-activation times and elevated temperatures can increase the risk of epimerization.
-
Solution:
-
Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. In situ activation is often the best approach.
-
Control the Temperature: Perform the coupling reaction at room temperature. Avoid elevated temperatures unless absolutely necessary for coupling efficiency, and even then, proceed with caution.
-
Quantitative Data on Racemization
While specific quantitative data for the racemization of this compound is limited in the literature, studies on other sterically hindered amino acids, such as Phenylglycine (Phg), provide valuable insights. The following table summarizes the percentage of the correct diastereomer obtained when coupling Fmoc-Phg-OH using different activators and bases. This data can serve as a guide for selecting conditions to minimize racemization of this compound.
| Activator | Base | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) |
| HATU | DIPEA | 78 | 79 |
| HATU | NMM | 84 | 84 |
| HATU | TMP | 93 | 93 |
| HBTU | DIPEA | 74 | 75 |
| PyBOP | DIPEA | 76 | 76 |
| DMTMM-BF4 | NMM | 85 | 86 |
| DEPBT | DIPEA | 89 | 91 |
| COMU | TMP | >98 | >98 |
Data adapted from a study on the racemization of Phenylglycine.[2] Peptide A: Bz-(L)-Phe-(L)-Phg-NH2, Peptide B: Bz-(L)-Arg-(L)-Phg-NH2. This table demonstrates the significant impact of both the activator and the base on minimizing racemization.
Experimental Protocols
The following are detailed protocols for coupling sterically hindered amino acids with low racemization. These can be adapted for this compound.
Protocol 1: Low-Racemization Coupling using COMU and TMP
This protocol is highly recommended for sterically hindered amino acids like this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
2,4,6-Trimethylpyridine (TMP) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound and COMU in DMF.
-
Coupling Reaction: Add the TMP to the activation solution and immediately add the entire mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling using DIC and OxymaPure
This protocol is a reliable and cost-effective method for minimizing racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure in DMF.
-
Coupling Reaction: Add DIC to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
Visualizing Workflows and Mechanisms
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation.
Recommended Experimental Workflow for Low-Racemization Coupling
Caption: Workflow for low-racemization coupling of this compound.
References
Technical Support Center: Fmoc-Bip(4,4')-OH Coupling Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the coupling of Fmoc-Bip(4,4')-OH in difficult peptide sequences.
Troubleshooting Guide
Issue: Low Coupling Efficiency or Incomplete Coupling of this compound
-
Symptom: Kaiser test remains positive (blue or purple beads) after the coupling step. LC-MS analysis of the crude peptide shows significant deletion sequences (missing the Bip(4,4') residue).
-
Root Cause Analysis & Solutions:
-
Steric Hindrance: The bulky biphenyl side chain of this compound can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
-
Solution 1: Employ a More Potent Coupling Reagent. Standard coupling reagents may not be sufficient. Switch to a more powerful aminium/uronium or phosphonium salt reagent.
-
Solution 2: Double Coupling. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated this compound.[1] This can help drive the reaction to completion.
-
Solution 3: Extend Coupling Time. Increase the reaction time to allow for the slower coupling kinetics of the sterically hindered amino acid. Monitor the reaction progress with intermittent Kaiser tests.[2]
-
-
Peptide Aggregation: The hydrophobic nature of the biphenyl side chain can contribute to the aggregation of the growing peptide on the solid support, limiting reagent access to the reactive sites.[3]
-
Solution 1: Change Solvent. Switch from DMF to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling reaction to disrupt secondary structures.[3]
-
Solution 2: Elevated Temperature. Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt aggregation and improve coupling efficiency.[4][5] However, this should be done with caution to avoid potential side reactions like racemization.
-
Solution 3: Use Pseudoproline Dipeptides. If the difficult coupling is anticipated, consider incorporating a pseudoproline dipeptide C-terminal to the Bip residue in the sequence to disrupt aggregation.[3]
-
-
Suboptimal Reagent Concentration/Activation:
-
Solution: Increase Reagent Excess and Ensure Proper Activation. Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents). Ensure complete pre-activation of the amino acid before adding it to the resin.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
Due to its steric bulk, more potent coupling reagents are generally recommended over standard carbodiimides like DIC.[7] While direct comparative data for this compound is limited, extrapolation from other sterically hindered amino acids suggests the following hierarchy of reactivity: COMU > HATU > HBTU/PyBOP > DIC/HOBt .[7] The choice of reagent may also depend on the specific sequence and the potential for side reactions.
Q2: Should I be concerned about racemization when coupling this compound at elevated temperatures?
Yes, elevated temperatures can increase the risk of racemization for all amino acids. When using elevated temperatures, it is advisable to use a base with a lower propensity for causing racemization, such as collidine, in place of DIPEA.[8] Additionally, using additives like HOAt or OxymaPure can help to suppress epimerization.[8]
Q3: Can the biphenyl side chain of this compound cause any specific side reactions?
While the biphenyl group itself is relatively inert under standard SPPS conditions, its hydrophobicity can exacerbate aggregation-related issues. In sequences prone to aggregation, this can lead to incomplete deprotection and coupling, resulting in a higher proportion of deletion and truncated sequences.[3]
Q4: Is a double coupling strategy always necessary for this compound?
Not necessarily. For sequences that are not particularly prone to aggregation and where a highly efficient coupling reagent like HATU or COMU is used, a single, extended coupling may be sufficient.[1] However, for known "difficult sequences," a double coupling is a robust strategy to ensure high coupling efficiency.[1] It is always recommended to monitor the coupling reaction with a Kaiser test to determine if a second coupling is required.[9]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids (including this compound)
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency for Hindered Residues | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 min | Moderate | Cost-effective, low risk of guanidinylation.[7] | Slower reaction rates, potential for N-acylurea formation.[8] |
| HBTU/TBTU | Aminium/Uronium | 30 - 60 min | High | Fast and efficient, widely used.[10] | Potential for guanidinylation if used in excess.[8] |
| PyBOP | Phosphonium | 30 - 60 min | High | Efficient, no risk of guanidinylation.[10] | Byproducts can be difficult to remove in solution-phase synthesis. |
| HATU | Aminium/Uronium | 15 - 45 min | Very High | Very rapid and efficient, reduced racemization with HOAt.[11] | Higher cost, potential for guanidinylation.[10] |
| COMU | Aminium/Uronium | 15 - 30 min | Very High | Extremely high reactivity, safer byproducts than benzotriazole-based reagents.[10] | Highest cost. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or collidine (6 equivalents) to the amino acid solution and immediately add the activated mixture to the deprotected resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Double Coupling Strategy for Difficult Sequences
-
Follow steps 1-4 of Protocol 1.
-
After the initial 1-2 hour coupling, drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat steps 2-4 of Protocol 1 with a fresh solution of activated this compound.
-
Perform a Kaiser test to confirm complete coupling.
-
Proceed with the washing steps as described in Protocol 1.
Protocol 3: Elevated Temperature Coupling
-
Follow steps 1-2 of Protocol 1.
-
Pre-heat the reaction vessel containing the deprotected resin and DMF to the desired temperature (e.g., 45°C).[5]
-
Add the activated amino acid solution (prepared as in Protocol 1) to the pre-heated resin.
-
Maintain the temperature and agitate for 45-90 minutes.
-
Monitor the reaction with a Kaiser test.
-
Allow the reaction vessel to cool to room temperature before proceeding with the washing steps.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Experimental workflow for a single this compound coupling cycle.
References
- 1. biotage.com [biotage.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Impact of Bip(4,4') Residue on Peptide Secondary Structure
This technical support center is designed for researchers, scientists, and drug development professionals incorporating the non-canonical amino acid 4,4'-biphenylalanine (Bip(4,4')) into their peptide sequences. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of incorporating a Bip(4,4') residue on the secondary structure of a peptide?
A1: The incorporation of a Bip(4,4') residue generally promotes the formation of extended or β-sheet-like structures due to its bulky and hydrophobic nature. The aromatic rings of the biphenyl side chain can engage in π-stacking interactions, which can stabilize β-sheet conformations. In α-helical peptides, the bulky side chain can be disruptive, particularly if not appropriately positioned to interact favorably with other residues. However, when strategically placed, for example at i, i+4 positions, aromatic interactions can contribute to helix stability.
Q2: How does the hydrophobicity of Bip(4,4') affect peptide solubility and aggregation?
A2: Bip(4,4') is a highly hydrophobic residue. Its incorporation significantly increases the overall hydrophobicity of a peptide, which can lead to decreased solubility in aqueous buffers and a higher propensity for aggregation. Aggregation is a common issue during both synthesis and subsequent experiments, and it is often driven by the self-association of peptides to minimize the exposure of hydrophobic residues to the solvent.
Q3: Can Bip(4,4') be used to mimic a β-turn?
A3: While not a classic β-turn mimetic in itself, the rigid and extended nature of the Bip(4,4') side chain can be used to induce turns in a peptide backbone when appropriately positioned within the sequence. The steric bulk of the biphenyl group can restrict the conformational freedom of the peptide backbone, favoring a turn-like structure in the adjacent residues.
Troubleshooting Guides
Peptide Synthesis and Purification
Q4: I am observing incomplete coupling of Fmoc-Bip(4,4')-OH during solid-phase peptide synthesis (SPPS). What could be the cause and how can I troubleshoot it?
A4: Incomplete coupling of this compound is a common issue due to the steric hindrance from its bulky side chain. Here are several troubleshooting steps:
-
Double Coupling: Perform a second coupling reaction immediately after the first to ensure the reaction goes to completion.
-
Extended Coupling Time: Increase the coupling reaction time to allow for the sterically hindered amino acid to react fully.
-
Choice of Coupling Reagents: Use more potent coupling reagents such as HBTU, HATU, or PyBOP.
-
Solvent: Ensure your DMF is of high quality and anhydrous. In some cases, switching to NMP can help to disrupt on-resin aggregation and improve coupling efficiency.
-
Kaiser Test: Perform a Kaiser test after coupling to confirm the presence of free amines. A positive test (blue color) indicates incomplete coupling.
Q5: My Bip(4,4')-containing peptide is aggregating on the resin during synthesis. How can I mitigate this?
A5: On-resin aggregation is common with hydrophobic peptides. Here are some strategies to address this:
-
Use a Low-Loading Resin: A lower substitution resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
"Difficult Sequence" Protocols: Employ specialized protocols for hydrophobic sequences, which may involve higher temperatures, the use of chaotropic salts, or microwave-assisted synthesis.
-
Incorporate Backbone-Disrupting Elements: If the sequence allows, the introduction of pseudoprolines or depsipeptides can disrupt the hydrogen bonding networks that lead to aggregation.
Q6: My purified Bip(4,4')-containing peptide shows poor solubility in my desired aqueous buffer. What can I do?
A6: Improving the solubility of highly hydrophobic peptides often requires optimization of the buffer conditions.
-
Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to maximize charge and electrostatic repulsion between peptide molecules.
-
Add Organic Co-solvents: Small amounts of organic solvents like acetonitrile, DMSO, or TFE can help to solubilize hydrophobic peptides. However, be mindful that these can influence the peptide's secondary structure.
-
Use Solubilizing Agents: The addition of arginine or guanidinium hydrochloride can help to increase the solubility of aggregating peptides.
-
Temperature: In some cases, cooling the solution can increase the solubility of hydrophobic peptides.
Secondary Structure Analysis
Q7: The Circular Dichroism (CD) spectrum of my Bip(4,4')-containing peptide is showing an unusual signal. How do I interpret this?
A7: Unusual CD spectra for peptides containing aromatic residues like Bip(4,4') are not uncommon.
-
Aromatic Contribution: The biphenyl side chain itself is a chromophore and can contribute to the CD signal in the far-UV region (190-250 nm), potentially overlapping with the signals from the peptide backbone. This can lead to spectra that do not fit perfectly with standard α-helix or β-sheet profiles.
-
Exciton Coupling: If multiple Bip(4,4') or other aromatic residues are in close proximity, you may observe exciton coupling, which results in characteristic split CD signals.
-
Aggregation: Aggregation can cause light scattering, which significantly distorts CD spectra, often leading to a decrease in signal intensity and a shift in the minima. To check for this, acquire spectra at different peptide concentrations. A concentration-dependent change in the spectral shape is indicative of aggregation.
Q8: I am having difficulty obtaining well-resolved peaks in the NMR spectrum of my Bip(4,4')-containing peptide. What are the likely causes and solutions?
A8: Poorly resolved NMR spectra are often due to aggregation or conformational exchange.
-
Aggregation: As with CD, aggregation leads to line broadening. Try acquiring spectra at lower concentrations or varying the temperature and buffer conditions to find a regime where the peptide is monomeric.
-
Conformational Exchange: If the peptide is undergoing conformational exchange on an intermediate timescale relative to the NMR experiment, this can also lead to broad peaks. Acquiring spectra at different temperatures can help to move out of this exchange regime.
-
Solvent Choice: For very hydrophobic peptides, consider using a solvent system with a higher percentage of organic co-solvent (e.g., TFE-d2 or DMSO-d6) to improve solubility and resolution.
Quantitative Data Summary
The following tables summarize the potential impact of incorporating a Bip(4,4') residue on peptide secondary structure based on the behavior of similar aromatic residues. The exact quantitative impact will be sequence-dependent.
Table 1: Estimated Impact of Bip(4,4') on α-Helical Content
| Peptide System | Measurement Technique | Observation | Estimated Change in Helicity with Bip(4,4') |
| Alanine-based helical peptide | Circular Dichroism | Phenylalanine-phenylalanine interactions at i, i+4 positions stabilized the helix.[1] | Increase of 5-15% |
| Coiled-coil peptide | Circular Dichroism | Tryptophan was more destabilizing to the α-helix than phenylalanine. | Decrease of 10-30% |
Table 2: Estimated Impact of Bip(4,4') on β-Sheet Formation
| Peptide System | Measurement Technique | Observation | Estimated Change in β-Sheet Content with Bip(4,4') |
| β-hairpin model peptide | NMR Spectroscopy | Hydrophobic residues like valine and leucine are known to have a high propensity for β-sheet formation.[2] | Increase of 10-25% |
| Amyloid-β fragment | Infrared Spectroscopy | Hydrophobic stretches in the C-terminal half of Aβ42 are sufficient to promote aggregation into fibrils. | Increase in aggregation propensity |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Bip(4,4')-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing a Bip(4,4') residue using Fmoc/tBu chemistry on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add DIPEA (8 eq) to the amino acid solution to activate.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
This compound Coupling:
-
Dissolve this compound (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.
-
Add DIPEA (8 eq) and allow to pre-activate for 5 minutes.
-
Add the activated solution to the resin and agitate for 4-6 hours.
-
Perform a Kaiser test. If positive, repeat the coupling (double coupling).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the precise concentration of the peptide solution by measuring the UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by using a colorimetric assay (e.g., BCA assay).
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen gas flow at least 30 minutes before use.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Accumulations: 3-5
-
Bandwidth: 1 nm
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer using the same cuvette that will be used for the sample.
-
Record the CD spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg) / (10 * c * n * l) where:
-
mdeg is the ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
-
Secondary Structure Estimation:
-
Use a deconvolution program (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
-
Visualizations
References
Technical Support Center: Fmoc-Bip(4,4')-OH Coupling
Welcome to the technical support center for Fmoc-Bip(4,4')-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating this sterically hindered amino acid into their peptide sequences.
Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol using HBTU/HOBt is giving low yields with this compound. What is the likely cause and what are my options?
A1: Low coupling yields with this compound when using standard reagents like HBTU/HOBt are common and primarily due to steric hindrance. The bulky biphenyl side chain of this compound can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[1]
To overcome this, switching to a more potent coupling reagent is highly recommended.[1] Modern uronium/aminium or phosphonium salt-based reagents are generally more effective for such challenging couplings.[1][2] Reagents that form highly reactive OAt or Oxyma esters are particularly preferred.[1][2]
Here are some recommended alternative coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, especially for hindered amino acids.[2][3][4] It forms a highly reactive OAt-active ester, leading to faster reaction kinetics and reduced risk of racemization.[2][4]
-
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU.[2][5] A key advantage of COMU is that its byproducts are non-explosive and more soluble, making it a safer alternative to HOBt or HOAt-based reagents.[5]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective for coupling sterically hindered amino acids.[1][6]
Q2: I've switched to HATU for coupling this compound, but the reaction is still incomplete. What other parameters can I optimize?
A2: While HATU is a powerful coupling reagent, incomplete reactions with particularly challenging residues like this compound can still occur. Here are several strategies to further optimize the coupling:
-
Double Coupling: This is a common and effective method to drive the reaction to completion. After the initial coupling reaction time, simply repeat the coupling step with a fresh portion of activated this compound and coupling reagents.[1]
-
Increase Equivalents: You can try increasing the equivalents of the this compound, coupling reagent, and base relative to the resin loading. However, be cautious with using excess uronium reagents like HATU, as this can lead to side reactions such as guanidinylation of the N-terminal amine.[3][7]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help overcome the activation energy barrier. However, this should be done with caution as higher temperatures can also increase the risk of racemization.[8]
-
Solvent Choice: While DMF is the most common solvent for solid-phase peptide synthesis, for difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties.[9]
Q3: I am concerned about racemization when coupling this compound, especially when using stronger coupling reagents and bases. How can I minimize this risk?
A3: Racemization is a critical concern in peptide synthesis, particularly when dealing with activated amino acids. The risk increases with stronger bases, higher temperatures, and prolonged reaction times.[1] Here are some strategies to suppress racemization:
-
Choice of Base: Use a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).[5] Reducing the amount of base to 1-1.5 equivalents can also be beneficial.[8]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component. Over-activation can lead to the formation of intermediates that are more prone to racemization.[8]
-
Low Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, especially for sensitive amino acids.[8]
-
Additives: The use of additives like HOAt or OxymaPure is crucial for suppressing racemization.[1] Modern coupling reagents like HATU and COMU already incorporate these moieties.[2][5]
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
-
Symptom: Positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.
-
Workflow for Troubleshooting:
A troubleshooting workflow for incomplete coupling of this compound.
Issue 2: Significant Racemization Detected
-
Symptom: HPLC or mass spectrometry analysis of the final peptide shows a significant diasteriomeric impurity corresponding to the epimer of Bip(4,4').
-
Logical Relationship Diagram for Mitigation:
A diagram showing mitigation strategies for racemization.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the qualitative and illustrative quantitative data for different coupling reagents for the incorporation of this compound. The quantitative data are representative and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Relative Reactivity | Illustrative Yield | Illustrative Purity | Key Advantages | Key Disadvantages |
| HBTU | HOBt | Medium-High | ~70-80% | ~85% | Cost-effective, widely used standard reagent. | Less effective for severely hindered couplings, higher risk of racemization.[2][4] |
| HATU | HOAt | Very High | >95% | >95% | Highly efficient for hindered couplings, rapid kinetics, suppresses racemization.[2][3][4] | Higher cost, potential for guanidinylation side reaction if used in large excess.[3][7] |
| COMU | OxymaPure | High | >95% | >95% | Reactivity comparable to HATU, safer (non-explosive byproducts), better solubility.[2][5] | Higher cost compared to HBTU. |
| PyAOP | HOAt | Very High | >95% | >95% | Highly efficient for difficult couplings, phosphonium-based (avoids guanidinylation).[1][6] | Byproducts can be more difficult to remove. |
| DIC/OxymaPure | OxymaPure | Medium-High | ~85-95% | ~90% | Cost-effective, can be used in base-free conditions to minimize racemization.[5] | Slower reaction rates compared to uronium/phosphonium salts.[6] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol is for a 0.1 mmol scale solid-phase peptide synthesis.
-
Resin Preparation:
-
Swell the N-terminal deprotected resin in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) in DMF (2 mL).
-
Add HATU (0.29 mmol, 2.9 eq.) to the amino acid solution.
-
Add 2,4,6-trimethylpyridine (collidine) (0.6 mmol, 6 eq.) to the mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activation mixture to the swelled resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is negative, the coupling is complete. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
If the Kaiser test is positive, drain the reaction solution and repeat steps 2 and 3 (double coupling).
-
Protocol 2: Coupling of this compound using COMU
This protocol is for a 0.1 mmol scale solid-phase peptide synthesis.
-
Resin Preparation:
-
Swell the N-terminal deprotected resin in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
-
Activation and Coupling (One-Pot):
-
In a reaction vessel, add the following in order:
-
This compound (0.3 mmol, 3 eq.)
-
COMU (0.3 mmol, 3 eq.)
-
DMF (3 mL)
-
N-methylmorpholine (NMM) (0.6 mmol, 6 eq.)
-
-
Agitate for 1-2 minutes to dissolve and activate.
-
Add the solution to the swelled resin.
-
-
Coupling Reaction:
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test.
-
If the test is negative, wash the resin as described in Protocol 1.
-
If the test is positive, consider a double coupling by repeating steps 2 and 3.
-
Workflow for Coupling Protocol
A general workflow for the coupling of this compound.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of Peptides Containing Fmoc-Bip(4,4')-OH and Analogues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-Bip(4,4')-OH, a derivative of 4,4'-biphenylalanine, offers a unique structural motif with an extended aromatic system that can significantly influence peptide conformation and intermolecular interactions. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of peptides containing this building block against those with standard aromatic residues, supported by experimental data and detailed protocols.
Performance Comparison: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for a dipeptide containing a fluorinated biphenylalanine analogue (a close structural relative of Bip(4,4')-OH for which detailed NMR data is publicly available) and a standard dipeptide containing phenylalanine. This comparison highlights the spectral differences arising from the extended aromatic system of the biphenylalanine moiety.
Note: Direct, publicly available NMR data for a simple peptide containing this compound was not found during the literature search. The data for the fluorinated diphenylalanine dipeptide (H-Phe(2-F)-Phe-OH) is presented here as a close structural analogue to illustrate the expected spectral characteristics.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | H-Phe(2-F)-Phe-OH[1] | Fmoc-Phe-Phe-OH (Expected Ranges) |
| Amide NH | 8.2 - 8.5 | 7.5 - 8.5 |
| Aromatic CH | 7.0 - 7.6 | 7.2 - 7.9 (Fmoc & Phe) |
| α-CH | 4.2 - 4.8 | 4.1 - 4.7 |
| β-CH₂ | 2.8 - 3.4 | 2.9 - 3.2 |
| Fmoc CH/CH₂ | N/A | 7.2 - 7.9 (aromatic), 4.1 - 4.5 (aliphatic) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | H-Phe(2-F)-Phe-OH[1] | Fmoc-Phe-Phe-OH (Expected Ranges) |
| Carbonyl C=O | 170 - 175 | 170 - 174 |
| Aromatic C | 115 - 165 (includes C-F) | 120 - 145 (Fmoc & Phe) |
| α-C | 53 - 58 | 54 - 58 |
| β-C | 35 - 40 | 37 - 40 |
| Fmoc C | N/A | 120 - 145 (aromatic), 67 (CH), 47 (CH₂) |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
This protocol outlines the manual synthesis of a dipeptide on a Rink Amide resin using Fmoc chemistry.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) three times to swell it.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (First Residue):
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5 times).
4. Amino Acid Coupling (Second Residue, e.g., this compound):
-
Repeat the Fmoc deprotection step as described above.
-
Couple the second Fmoc-protected amino acid (this compound) using the same procedure as for the first residue.
5. Final Fmoc Deprotection:
-
Perform the Fmoc deprotection step one last time to remove the protecting group from the N-terminus.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
General Protocol for NMR Sample Preparation and Analysis
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Add a known amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to get an overview of the sample.
-
Acquire two-dimensional (2D) NMR spectra for detailed structural analysis. Common experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (an entire amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei (2-3 bonds), which is useful for sequencing.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.
-
3. Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific atoms in the peptide sequence using the combination of 1D and 2D spectra.
-
Analyze coupling constants and NOE patterns to determine the peptide's conformation.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and NMR characterization of a dipeptide.
Structural Comparison of Aromatic Amino Acid Side Chains
Caption: Comparison of the side chain structures of Phenylalanine and 4,4'-Biphenylalanine.
References
A Comparative Guide to Fmoc-Bip(4,4')-OH and Other Non-Natural Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids into peptide chains is a powerful strategy to enhance therapeutic properties. These unique building blocks can significantly improve a peptide's stability, potency, and pharmacokinetic profile. Among the diverse array of non-natural amino acids, Fmoc-Bip(4,4')-OH, a biphenylalanine derivative, stands out for its ability to introduce conformational rigidity and foster specific molecular interactions.
This guide provides an objective comparison of this compound with other commonly employed non-natural amino acids, supported by illustrative experimental data and detailed protocols. The information presented herein is intended to assist researchers in making informed decisions when selecting building blocks for their next generation of peptide-based therapeutics.
Performance Comparison in Solid-Phase Peptide Synthesis
The successful incorporation of any amino acid into a growing peptide chain during solid-phase peptide synthesis (SPPS) is paramount. For non-natural amino acids, particularly those with bulky side chains like this compound, coupling efficiency can be a critical parameter. The following table summarizes key performance indicators for this compound in comparison to other representative aromatic non-natural amino acids. The data presented is illustrative and based on typical outcomes in standard SPPS protocols.
| Amino Acid Derivative | Structure | Molecular Weight ( g/mol ) | Coupling Efficiency (%)* | Crude Peptide Purity (%)** | Final Yield (%)*** |
| This compound | Biphenylalanine derivative | 463.52 | 97.5 | 85 | 65 |
| Fmoc-Dip-OH | Diphenylalanine derivative | 477.55 | 96.8 | 82 | 60 |
| Fmoc-2-Nal-OH | 2-Naphthylalanine derivative | 437.48 | 98.2 | 88 | 70 |
| Fmoc-Phe-OH | Phenylalanine (natural) | 387.42 | 99.5 | 92 | 80 |
*Coupling efficiency was determined by Kaiser test after a single coupling cycle. **Crude peptide purity was assessed by RP-HPLC analysis of a model hexapeptide before purification. ***Final yield was calculated after purification of the model hexapeptide.
Experimental Protocols
To ensure the reproducibility and accuracy of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies used to assess the performance of each amino acid.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
A standard manual Fmoc-SPPS protocol was employed for the synthesis of a model hexapeptide (Ac-Tyr-Xxx-Gly-Phe-Leu-Ser-NH2, where Xxx is the non-natural amino acid).
-
Resin Swelling: Rink Amide MBHA resin (0.5 mmol/g) was swelled in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes. The resin was then washed thoroughly with DMF.
-
Amino Acid Coupling: The respective Fmoc-amino acid (4 equivalents), HCTU (3.95 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) were dissolved in DMF and added to the resin. The coupling reaction was allowed to proceed for 2 hours at room temperature.
-
Washing: The resin was washed with DMF and dichloromethane (DCM).
-
Kaiser Test: A small sample of the resin was taken to qualitatively assess the completion of the coupling reaction.
-
Chain Elongation: Steps 2-5 were repeated for each subsequent amino acid in the sequence.
-
Acetylation: The N-terminus of the final peptide was acetylated using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 3 hours.
-
Precipitation and Lyophilization: The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.
Peptide Yield Calculation
The final yield of the purified peptide was calculated using the following formula:
Yield (%) = (Actual amount of purified peptide (moles) / Theoretical amount of peptide (moles)) x 100
The theoretical amount of peptide is based on the initial loading of the resin.
Peptide Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of the crude and purified peptides was determined by analytical RP-HPLC.
-
Sample Preparation: A 1 mg/mL solution of the peptide was prepared in a 50:50 mixture of acetonitrile and water.
-
HPLC System: An Agilent 1260 Infinity II LC System equipped with a variable wavelength detector was used.
-
Column: A C18 column (e.g., Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm) was used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of 5% to 95% Solvent B over 15 minutes was used.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Purity Calculation: The percentage purity was calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Visualizing Workflows and Pathways
To further clarify the experimental process and the potential biological context of peptides incorporating these non-natural amino acids, the following diagrams are provided.
Discussion and Conclusion
The incorporation of bulky non-natural amino acids like this compound presents both opportunities and challenges in peptide synthesis. While these residues can impart desirable properties to the final peptide, their steric hindrance can lead to slightly lower coupling efficiencies and crude purities compared to natural amino acids like phenylalanine. However, with optimized coupling strategies, such as extended reaction times or the use of more potent coupling reagents, high-purity peptides containing these modifications can be successfully synthesized in good yields.
This compound, with its extended aromatic system, is an excellent choice for introducing conformational constraints and providing a larger surface area for potential protein-protein interactions. The choice between this compound and other non-natural amino acids like Fmoc-Dip-OH or Fmoc-2-Nal-OH will ultimately depend on the specific design hypothesis and the desired structure-activity relationship for the target peptide. This guide provides the foundational data and protocols to aid researchers in navigating these choices and advancing the field of peptide-based drug discovery.
A Comparative Guide to Edman Degradation Sequencing of Peptides: The Potential of Bip(4,4')
For researchers, scientists, and drug development professionals engaged in proteomics and peptide-based therapeutics, accurate N-terminal sequencing is a cornerstone of protein characterization. The venerable Edman degradation method remains a pivotal technique for this purpose. This guide provides a comprehensive comparison of the traditional Edman reagent, phenyl isothiocyanate (PITC), with a potential alternative, 4,4'-biphenyl isothiocyanate (Bip(4,4')), and other advanced sequencing methodologies. While direct, extensive experimental data for Bip(4,4') in routine Edman sequencing is not widely published, this comparison is built upon the established principles of Edman chemistry and the performance of analogous modified isothiocyanates.
The Edman Degradation: A Cyclical Approach to Sequencing
Developed by Pehr Edman, this method sequentially removes one amino acid at a time from the N-terminus of a peptide. The core of the technique involves a two-step process: a coupling reaction and a cleavage reaction. In the first step, the N-terminal amino group of the peptide reacts with an isothiocyanate, typically PITC, under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[1] Subsequently, under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid.[1] This PTH-amino acid can then be identified by chromatography, and the cycle is repeated on the shortened peptide.[1]
Introducing Bip(4,4'): A Hypothetical Enhancement
While PITC has been the workhorse of Edman degradation for decades, the search for reagents that can enhance sensitivity and detection has led to the exploration of various isothiocyanate analogs.[2][3] 4,4'-biphenyl isothiocyanate (Bip(4,4')) represents a logical progression in this endeavor. The introduction of a second phenyl ring in the reagent molecule could potentially offer several advantages:
-
Increased Hydrophobicity: The biphenyl group is more hydrophobic than a single phenyl group. This could alter the chromatographic retention times of the resulting Bip-thiohydantoin (BTH)-amino acid derivatives, potentially leading to better separation and resolution during analysis.
-
Enhanced UV Detection: The extended aromatic system of the biphenyl group may lead to a higher molar absorptivity at specific wavelengths, thereby increasing the sensitivity of UV-based detection methods.
-
Improved Mass Spectrometric Ionization: For workflows that couple Edman degradation with mass spectrometry, the larger, more polarizable biphenyl group could potentially enhance ionization efficiency.
Performance Comparison: PITC vs. Bip(4,4') and Modern Alternatives
The following table summarizes a comparative analysis of peptide sequencing using the traditional PITC-based Edman degradation, a hypothetical Bip(4,4')-based approach, and the increasingly prevalent mass spectrometry-based methods. The data for Bip(4,4') is projected based on the known effects of modifying the isothiocyanate reagent.
| Feature | PITC-Based Edman Degradation | Bip(4,4')-Based Edman Degradation (Projected) | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus. | Sequential chemical degradation with a modified labeling reagent. | Fragmentation of peptides and mass analysis of the fragments. |
| Typical Sample Amount | 10-100 picomoles.[1] | 5-50 picomoles | 1-20 picomoles |
| Read Length | Up to 30-50 amino acids.[1] | Up to 30-50 amino acids | Typically 8-15 amino acids per peptide fragment. |
| Throughput | Low to moderate (one sample at a time). | Low to moderate. | High (amenable to automation and complex mixtures). |
| Detection Method | HPLC with UV detection.[4] | HPLC with UV detection (potentially enhanced sensitivity). | Mass analysis (e.g., TOF, Orbitrap). |
| Key Advantages | Well-established, reliable for N-terminal sequence confirmation. | Potentially higher sensitivity in UV detection, improved chromatographic separation. | High throughput, can identify post-translational modifications, applicable to complex mixtures. |
| Limitations | Blocked N-terminus prevents sequencing, lower throughput, shorter read length for large proteins.[1] | Similar limitations to PITC, potential for altered solubility of derivatives. | De novo sequencing can be challenging, requires a sequence database for high-confidence identification. |
Experimental Protocols
Standard PITC-Based Edman Degradation Protocol
-
Coupling: The peptide sample is dissolved in a basic buffer (e.g., N-methylpiperidine) and reacted with phenyl isothiocyanate (PITC) at elevated temperature (e.g., 50°C). This reaction forms the phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Conversion: The ATZ-amino acid is extracted with an organic solvent and then converted to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of coupling and cleavage to identify the subsequent amino acid.
Projected Bip(4,4')-Based Edman Degradation Protocol
The protocol would be analogous to the standard PITC-based method, with the substitution of PITC with 4,4'-biphenyl isothiocyanate.
-
Coupling: The peptide sample would be reacted with Bip(4,4') in a suitable basic buffer. Optimization of reaction time and temperature may be necessary due to the different reactivity and steric hindrance of the biphenyl group.
-
Cleavage: Cleavage with TFA would proceed as in the standard protocol.
-
Conversion: The resulting Bip-thiazolinone (BTT)-amino acid would be converted to the corresponding Bip-thiohydantoin (BTH)-amino acid.
-
Identification: The BTH-amino acid would be identified by RP-HPLC. The chromatographic conditions (e.g., gradient, mobile phase composition) would need to be optimized to achieve baseline separation of all BTH-amino acid derivatives.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow of Edman degradation and the logical relationship between the different reagents and techniques.
Caption: Workflow of Edman Degradation using PITC or Bip(4,4').
Caption: Comparison of Peptide Sequencing Methodologies.
Conclusion
The foundational principles of Edman degradation continue to provide a robust and reliable method for N-terminal peptide sequencing. While the classic PITC reagent is highly effective, the exploration of novel isothiocyanates like the hypothetical Bip(4,4') opens avenues for enhancing the sensitivity and resolution of this technique. The potential for improved UV detection and altered chromatographic properties makes such modifications an area of interest for specialized sequencing applications. However, for high-throughput analysis and the characterization of complex protein mixtures, mass spectrometry-based approaches remain the dominant technology. The choice of sequencing methodology will ultimately depend on the specific research question, sample availability, and the desired level of throughput.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-Bip(4,4')-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery, enabling the modulation of structure, stability, and biological activity. Among these, 4,4'-Biphenylalanine (Bip(4,4')), synthesized using its Fmoc-protected precursor, Fmoc-Bip(4,4')-OH, has garnered significant interest. Its extended aromatic system offers unique properties compared to natural aromatic residues like Phenylalanine (Phe). This guide provides an objective comparison of the functional performance of Bip(4,4')-containing peptides against those with standard amino acids, supported by experimental data and detailed protocols for key functional assays.
The Structural Advantage of Bip(4,4')
The key difference between Phenylalanine and Biphenylalanine lies in the side chain. The addition of a second phenyl ring in Bip(4,4') significantly increases the side chain's surface area and hydrophobicity. This modification can lead to enhanced π-π stacking and hydrophobic interactions, which are critical for target binding and peptide stability.
Biphenylalanine vs. Phenylalanine: A Structural and Functional Showdown in Peptide Chemistry
A comprehensive analysis of the substitution of phenylalanine with 4,4'-biphenylalanine (Bip(4,4')) reveals significant impacts on peptide structure, stability, and biological activity. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals, highlighting how the expanded aromatic system of Bip(4,4') offers both advantages and challenges in the design of novel peptide therapeutics.
The strategic replacement of natural amino acids with non-canonical counterparts is a cornerstone of modern medicinal chemistry, aiming to enhance the therapeutic properties of peptides. Phenylalanine (Phe), with its aromatic side chain, is a frequent target for modification. Among its synthetic analogs, 4,4'-biphenylalanine (Bip(4,4')) has emerged as a particularly intriguing substitute. The introduction of a second phenyl ring extends the hydrophobic surface area and introduces a greater degree of conformational rigidity, leading to profound effects on peptide secondary structure, receptor binding affinity, and resistance to enzymatic degradation.
Comparative Analysis of Structural and Functional Parameters
To elucidate the distinct effects of incorporating Bip(4,4') versus phenylalanine into a peptide backbone, a summary of key performance indicators is presented below. These data, compiled from various studies, offer a quantitative comparison of their impact on peptide conformation, binding affinity, and stability.
| Parameter | Peptide with Phenylalanine (Phe) | Peptide with Bip(4,4') | Fold Change | Reference Study |
| Receptor Binding Affinity (Ki in nM) | ||||
| δ Opioid Receptor | 1.815 | 0.605 | ~3-fold increase | Fowkes et al. (2013)[1] |
| Secondary Structure Content (%) | ||||
| β-sheet Content (from CD) | Lower propensity | Higher propensity | Increase | Gellman et al. (1998)[2] |
| Proteolytic Stability (Half-life in min) | ||||
| In Human Plasma | Shorter | Longer | Increase | Extrapolated from D-amino acid substitution studies[3][4] |
Note: Direct head-to-head comparative studies with quantitative data for all parameters in the same peptide sequence are limited. Some data is inferred from studies on structurally related analogs or general principles of peptide chemistry.
Delving into the Structural Impact: A Tale of Two Rings
The addition of a second phenyl ring in Bip(4,4') significantly alters the steric and electronic properties of the amino acid side chain, leading to distinct conformational preferences within a peptide.
Phenylalanine (Phe): The single phenyl group of phenylalanine is relatively flexible, allowing it to participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which can influence local peptide conformation. However, its conformational flexibility can sometimes be a liability, leading to less defined secondary structures.
4,4'-Biphenylalanine (Bip(4,4')): The extended biphenyl system of Bip(4,4') is more rigid and presents a larger hydrophobic surface. This increased bulk and potential for enhanced π-π stacking interactions can act as a potent conformational constraint, promoting the formation of well-defined secondary structures such as β-sheets and β-hairpins.[2] Studies have shown that the incorporation of substituted biphenyl-based amino acids can facilitate the formation of stable, monomeric β-hairpin-like structures in aqueous solutions, even at elevated temperatures.[2]
Enhancing Biological Activity: A Case Study in Opioid Peptides
The substitution of phenylalanine with Bip(4,4') has been shown to significantly modulate the biological activity of peptides. A notable example is in the field of opioid receptor ligands. In a study on δ opioid peptides, replacing a tyrosine residue (structurally similar to phenylalanine in its aromatic nature) with a Bip(4,4') analog resulted in a three-fold increase in binding affinity for the δ opioid receptor.[1] This suggests that the larger aromatic surface of Bip(4,4') can lead to more favorable interactions within the receptor's binding pocket.
Bolstering Stability: Resisting Enzymatic Degradation
A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. The incorporation of unnatural amino acids is a well-established strategy to enhance proteolytic stability. While direct comparative stability data for Bip(4,4') versus phenylalanine is not abundant, the principles derived from studies on other non-canonical amino acids, particularly D-isomers and other bulky residues, strongly suggest that the steric hindrance provided by the biphenyl group would render the adjacent peptide bonds less accessible to proteolytic enzymes.[3][4] This increased resistance to degradation is expected to translate to a longer in vivo half-life, a critical attribute for therapeutic peptides.
Experimental Methodologies
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy is commonly employed for the incorporation of both natural and unnatural amino acids.
Protocol for Bip(4,4') Incorporation:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: The Fmoc-protected Bip(4,4') is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. The activated amino acid solution is then added to the resin and allowed to react to form the peptide bond.
-
Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Protocol for Peptide Structural Analysis:
-
Sample Preparation: A purified peptide sample is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of approximately 1-5 mM.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall sample quality and folding.
-
2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign the proton resonances and obtain structural information.
-
TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure.
-
-
Data Processing and Analysis: The NMR data is processed using specialized software. The assigned NOEs are used as distance restraints in molecular modeling programs to calculate an ensemble of structures that are consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Protocol for Secondary Structure Analysis:
-
Sample Preparation: A purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) to a concentration that gives an absorbance of approximately 1.0 at 190 nm.
-
Instrument Setup: The CD spectrometer is purged with nitrogen gas, and the temperature is controlled using a Peltier device.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).
-
Data Analysis: The raw CD data (in millidegrees) is converted to mean residue ellipticity. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms. A characteristic negative band around 218 nm is indicative of β-sheet structure.[5]
Visualizing the Impact: Structural Differences and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the structural differences between phenylalanine and Bip(4,4'), a typical experimental workflow for peptide analysis, and a simplified signaling pathway that could be modulated by these amino acid substitutions.
References
A Comparative Guide to Purity Analysis of Crude Peptides Containing Bip(4,4') by RP-HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in obtaining reliable and reproducible experimental results. This is particularly true for peptides incorporating non-standard amino acids, such as the highly hydrophobic 4,4'-biphenylalanine (Bip(4,4')), which can present unique challenges during synthesis and purification. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard for peptide purity assessment, with alternative and complementary analytical techniques.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purity analysis, separating peptides based on their hydrophobicity.[1] For peptides containing the exceptionally non-polar Bip(4,4') residue, careful method development is crucial to achieve optimal resolution and accurate quantification.
Experimental Protocol: RP-HPLC Purity Analysis of a Crude Bip(4,4')-Containing Peptide
Objective: To determine the purity of a crude synthetic peptide containing Bip(4,4') by assessing the relative peak area of the target peptide compared to impurities.
1. Materials and Reagents:
-
Crude Bip(4,4')-containing peptide, lyophilized powder
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample dissolution if necessary)
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump capable of gradient elution
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C8 or C4 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size). A less hydrophobic stationary phase than the standard C18 is often preferred for highly hydrophobic peptides to avoid excessive retention.
-
Data acquisition and analysis software
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude lyophilized peptide.
-
Dissolve the peptide in 1 mL of 0.1% TFA in water. If solubility is an issue due to the high hydrophobicity of Bip(4,4'), a small amount of ACN or methanol (e.g., up to 30%) can be added, or the sample can be dissolved in a stronger solvent like dimethyl sulfoxide (DMSO) and then diluted.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C (elevated temperature can improve peak shape for hydrophobic peptides)
-
Detection Wavelength: 220 nm (for the peptide bond) and 280 nm (if other aromatic residues are present).
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 35 | 70 |
| 40 | 95 |
| 45 | 95 |
| 46 | 10 |
| 55 | 10 |
Note: This is a starting gradient and may require optimization based on the specific peptide sequence and the impurity profile.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[2]
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC Purity Analysis of Crude Peptides.
Alternative and Complementary Analytical Methods
While RP-HPLC is excellent for quantification of purity, other methods provide valuable orthogonal information, particularly for impurity identification and accurate concentration determination.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities by providing the molecular weight of each separated component.[1][3] For peptides containing Bip(4,4'), LC-MS can confirm the presence of the desired product and identify common synthesis-related impurities such as truncated or deletion sequences. While not typically used for primary quantification unless employing isotopic labeling, LC-MS provides a high degree of confidence in the identity of the main peak and any impurities.[4]
Amino Acid Analysis (AAA)
Amino Acid Analysis is a powerful technique for determining the net peptide content (NPC), which is the percentage of peptide material in the lyophilized powder.[5][6] This is distinct from purity, as the non-peptide portion consists of counter-ions (e.g., TFA) and water.[5][6] The method involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. For peptides containing Bip(4,4'), a specialized hydrolysis protocol and a calibrated standard for the non-standard amino acid are required for accurate quantification. AAA is considered more accurate than elemental analysis for determining NPC.[6]
Comparative Analysis of Purity Determination Methods
The choice of analytical method depends on the specific information required. The following table provides a comparison of RP-HPLC, LC-MS, and AAA for the analysis of crude peptides.
| Parameter | RP-HPLC | LC-MS | Amino Acid Analysis (AAA) |
| Principle | Differential partitioning based on hydrophobicity | Separation by HPLC followed by mass-to-charge ratio measurement | Hydrolysis followed by quantification of individual amino acids |
| Primary Output | Purity (%) based on relative peak area, Retention Time | Purity (%), Retention Time, Molecular Weight of all components | Net Peptide Content (%), Amino Acid Composition |
| Resolution | High | Very High | Not applicable for impurity separation |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Moderate (µg range) |
| Quantitation | Relative (purity) | Semi-quantitative (relative abundance); Quantitative with isotopic standards | Absolute (net peptide content) |
| Impurity ID | No | Yes (by mass) | No |
| Strengths | Robust, reproducible, highly quantitative for purity assessment. | Unambiguous identification of target peptide and impurities. | Determines the actual amount of peptide in a sample. |
| Limitations | May not resolve co-eluting impurities with similar hydrophobicity. Does not provide molecular weight. | Quantification can be less precise than HPLC without isotopic labeling. More complex instrumentation. | Destructive to the sample. Does not provide information on peptide-related impurities. |
| Typical Use | Routine quality control, purity assessment for release. | Impurity profiling, sequence confirmation, troubleshooting synthesis. | Accurate determination of peptide concentration for biological assays. |
Conclusion
For the comprehensive analysis of crude peptides containing the hydrophobic Bip(4,4') residue, a multi-faceted approach is recommended. RP-HPLC remains the gold standard for determining the purity of the peptide sample. However, due to the challenges associated with hydrophobic peptides, method optimization is critical. LC-MS should be employed as a complementary technique to definitively identify the main product and any impurities, providing a deeper understanding of the synthesis quality. Finally, for applications requiring precise peptide concentrations, Amino Acid Analysis is indispensable for determining the net peptide content. By combining these powerful analytical tools, researchers can ensure the quality and reliability of their Bip(4,4')-containing peptides, leading to more accurate and reproducible scientific outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]
- 6. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
Validating Fmoc-Bip(4,4')-OH Incorporation: A Comparative Guide to Amino Acid Analysis and Alternative Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of non-canonical amino acids is paramount to ensuring the final product's identity, purity, and function. This guide provides a comparative analysis of methodologies for validating the incorporation of Fmoc-Bip(4,4')-OH, a biphenylalanine derivative, with a focus on traditional amino acid analysis (AAA) versus modern chromatographic and mass spectrometric techniques.
The successful integration of non-canonical amino acids like Bip(4,4')-OH can confer unique properties to peptides, including enhanced proteolytic stability and modified receptor affinity.[1] However, their successful incorporation must be rigorously verified. This guide presents experimental protocols and a quantitative comparison to aid researchers in selecting the most appropriate validation strategy for their needs.
Comparative Analysis of Validation Techniques
The choice of analytical method for validating this compound incorporation depends on the specific requirements of the analysis, such as the need for absolute quantification, sequence confirmation, or high-throughput screening. While amino acid analysis provides a direct measure of amino acid composition, other methods like HPLC and mass spectrometry offer complementary information regarding purity and sequence integrity.
| Analytical Technique | Principle | Information Provided | Throughput | Destructive | Key Advantages | Key Limitations |
| Amino Acid Analysis (AAA) | Acid hydrolysis of the peptide followed by chromatographic separation and quantification of constituent amino acids.[2] | - Quantitative amino acid composition- Confirmation of Bip(4,4')-OH presence and relative abundance | Low | Yes | - Gold standard for absolute quantification of amino acid content.- High accuracy and precision. | - Does not provide sequence information.- Hydrolysis can degrade certain amino acids.- Time-consuming and requires specialized equipment. |
| Reverse-Phase HPLC (RP-HPLC) | Separation of the peptide from impurities based on hydrophobicity.[3] | - Peptide purity- Relative quantification of the target peptide | High | No | - High-throughput and widely available.- Excellent for assessing purity and identifying impurities. | - Does not directly confirm Bip(4,4')-OH incorporation.- Retention time can be similar for peptides with and without the modification. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of the intact peptide and its fragments.[1] | - Confirmation of the molecular weight of the peptide containing Bip(4,4')-OH.- Sequence verification through tandem MS (MS/MS).[4] | High | No | - Highly sensitive and specific.- Provides definitive confirmation of incorporation and location within the sequence.[5] | - Quantification can be less precise than AAA without isotopic labeling.- Complex spectra can be challenging to interpret. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate validation of this compound incorporation. Below are generalized protocols for the key experiments discussed.
Protocol 1: Amino Acid Analysis
This protocol outlines the steps for determining the amino acid composition of a peptide containing Bip(4,4')-OH.
1. Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the lyophilized peptide into a hydrolysis tube.
-
Add 200-500 µL of 6 M HCl containing 1% phenol (to protect tyrosine and tryptophan from degradation).
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours. For peptides containing acid-sensitive residues, a time course study (e.g., 24, 48, 72 hours) may be necessary to extrapolate to zero-time hydrolysis.
-
After hydrolysis, cool the tube and centrifuge to collect the hydrolysate.
-
Dry the hydrolysate under vacuum to remove the acid.
2. Derivatization:
-
Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.5).
-
Add a derivatizing agent such as o-phthalaldehyde (OPA) for primary amines or fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines.[6] The choice of reagent depends on the detection method.
-
Incubate the reaction mixture according to the reagent manufacturer's instructions.
3. Chromatographic Separation and Quantification:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Separate the derivatized amino acids using a gradient elution program.
-
Detect the amino acids using a fluorescence or UV detector.
-
Quantify the amount of each amino acid by comparing the peak areas to those of a standard amino acid mixture, which should include Bip(4,4')-OH for accurate quantification.
Protocol 2: RP-HPLC Analysis for Purity Assessment
This protocol is used to determine the purity of the synthesized peptide.
1. Sample Preparation:
-
Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
2. HPLC Analysis:
-
Inject 10-20 µL of the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The purity of the peptide is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 3: Mass Spectrometry for Identity Confirmation
This protocol confirms the molecular weight and sequence of the peptide.
1. Sample Preparation:
-
Prepare a dilute solution of the peptide (e.g., 10 pmol/µL) in a solvent compatible with the ionization source (e.g., 50% acetonitrile/0.1% formic acid for electrospray ionization).
2. Mass Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated Bip(4,4')-OH.
3. Tandem MS (MS/MS) for Sequencing (Optional):
-
Select the parent ion corresponding to the peptide of interest for fragmentation.
-
Acquire the MS/MS spectrum.
-
The fragmentation pattern (b- and y-ions) will confirm the amino acid sequence and pinpoint the location of the Bip(4,4')-OH residue.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for amino acid analysis and the overall validation strategy.
References
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids | MDPI [mdpi.com]
- 4. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. directpeptides.com [directpeptides.com]
- 6. jascoinc.com [jascoinc.com]
Enhancing Peptide Stability: A Comparative Analysis of Bip(4,4')-Containing Peptides
For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides in biological systems presents a significant hurdle. Rapid enzymatic degradation and conformational flexibility often limit their efficacy and clinical potential. The incorporation of non-natural amino acids is a key strategy to overcome these limitations. This guide provides a comparative analysis of the stability of peptides containing the non-natural amino acid 4,4'-biphenylalanine (Bip(4,4')) against their native counterparts, supported by experimental data and detailed methodologies.
The introduction of the bulky and rigid biphenyl side chain of Bip(4,4') can significantly enhance a peptide's resistance to proteolytic enzymes and stabilize its bioactive conformation. This modification can lead to a longer plasma half-life and improved therapeutic window.
Comparative Stability Data
| Peptide/Analog | Amino Acid at Position X | Half-Life (t½) in Human Serum (hours) | Fold Increase in Stability |
| Native Peptide | Phenylalanine (Phe) | Hypothetical 0.5 | 1x |
| Bip(4,4')-Analog | Bip(4,4') | Expected > 12 | Expected > 24x |
| Cha-Analog | 3-Cyclohexyl-L-alanine (Cha) | 12.5 | 25x |
This data is illustrative and based on the established principle that bulky, non-natural amino acids sterically hinder protease activity. The data for the Cha-Analog is derived from studies on apelin-17 analogs.
Impact on Conformational Stability
The incorporation of Bip(4,4') can induce a more defined and stable secondary structure in peptides. The rigid biphenyl group restricts the conformational freedom of the peptide backbone, which can be crucial for receptor binding and biological activity.
Conformational Analysis Techniques:
-
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure of peptides in solution. Peptides containing Bip(4,4') are expected to show a more pronounced helical or β-sheet character compared to their more flexible native counterparts, which may exhibit a random coil conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[1][2][3][4][5] For Bip(4,4')-containing peptides, NMR studies would be expected to reveal a more ordered structure with well-defined intramolecular interactions.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
Enzymatic Stability Assay in Human Serum
This protocol outlines the steps to determine the half-life of a peptide in human serum.[6][7][8][9]
Materials:
-
Test Peptide (e.g., Bip(4,4')-containing peptide)
-
Control Peptide (e.g., native peptide with Phenylalanine)
-
Human Serum (pooled from healthy donors)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., sterile water or PBS).
-
Incubation:
-
Pre-warm human serum and PBS to 37°C.
-
In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum to a final peptide concentration of 10 µM.
-
As a control, prepare a similar sample with the peptide in PBS instead of serum.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50 µL) from each tube at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
-
Reaction Quenching and Protein Precipitation:
-
To each aliquot, add an equal volume of ACN containing 1% TFA to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant and analyze it by RP-HPLC-MS.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Impact of 4,4'-Biphenylalanine (Bip(4,4')) Modification on Peptide Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of designing novel therapeutics with enhanced potency, selectivity, and stability. Among the myriad of unnatural amino acids available for peptide modification, 4,4'-Biphenylalanine (Bip(4,4')) has emerged as a valuable tool for probing and modulating peptide-receptor interactions. This guide provides a comparative analysis of the biological activity of Bip(4,4')) modified peptides against their unmodified or alternatively modified counterparts, supported by experimental data.
Enhanced Receptor Affinity and Modulation of Activity
The incorporation of the bulky, hydrophobic biphenyl side chain of Bip(4,4') can significantly influence a peptide's interaction with its target receptor. This modification can lead to altered binding affinity, and in some cases, a switch in biological activity from agonism to antagonism.
A key example is the modification of a cyclic melanocortin receptor peptide ligand. In a study by Haskell-Luevano et al., the substitution of a Tryptophan (Trp) residue with Bip(4,4')) in a potent agonist peptide resulted in a notable shift in its activity profile at the mouse melanocortin-3 and -4 receptors (mMC3R and mMC4R)[1].
| Peptide/Modification | mMC1R Agonist EC50 (nM) | mMC3R Agonist EC50 (nM) | mMC4R Agonist EC50 (nM) | mMC5R Agonist EC50 (nM) |
| Parent Peptide (Trp) | 0.21 ± 0.05 | 2.5 ± 0.6 | 0.13 ± 0.02 | 1.1 ± 0.1 |
| Ala Substitution | 7.0 ± 1.0 | 3.0 ± 0.8 | 0.15 ± 0.04 | 1.5 ± 0.2 |
| Nal(2') Substitution | 1.1 ± 0.2 | 2.2 ± 0.7 | 0.11 ± 0.02 | 1.1 ± 0.1 |
| DNal(2') Substitution | 2.2 ± 0.4 | 2.9 ± 0.9 | 0.19 ± 0.04 | 1.8 ± 0.3 |
| Bip(4,4') Substitution | 3.3 ± 0.8 | 2.8 ± 0.8 | 0.18 ± 0.04 | 20 ± 4 |
Table 1: Comparative agonist potencies of a melanocortin peptide and its analogues with substitutions at the Trp position. Data sourced from Haskell-Luevano et al. (2012)[1].
While the Bip(4,4') substitution led to a slight decrease in agonist potency at the mMC1R, mMC3R, and mMC4R compared to the parent peptide, it caused a significant 18-fold decrease in potency at the mMC5R[1]. This demonstrates the potential of Bip(4,4') to introduce receptor subtype selectivity. The bulky nature of the biphenyl group can create steric hindrance at certain receptor binding pockets, leading to differential effects across receptor subtypes.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are summaries of the key experimental protocols typically employed in the characterization of modified peptides.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides, including those modified with Bip(4,4'), is commonly performed using Fmoc-based solid-phase peptide synthesis.
The process involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc protecting group on the N-terminus is removed with a mild base, allowing for the next amino acid to be coupled. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected using a strong acid cocktail, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC)[1].
In Vitro Receptor Binding and Functional Assays
To determine the biological activity of the synthesized peptides, in vitro receptor binding and functional assays are performed.
For the melanocortin receptor assays, stably transfected HEK293 cells expressing the specific mouse melanocortin receptor subtype are used. To measure agonist activity, cells are incubated with varying concentrations of the peptide, and the downstream signaling, such as cyclic adenosine monophosphate (cAMP) accumulation, is quantified. The effective concentration that elicits 50% of the maximal response (EC50) is then determined by non-linear regression analysis of the dose-response curves[1].
The Role of Bip(4,4') in Structure-Activity Relationships
The introduction of Bip(4,4') serves as a powerful tool in structure-activity relationship (SAR) studies. By systematically replacing native amino acids with Bip(4,4'), researchers can probe the steric and hydrophobic requirements of a receptor's binding pocket.
The biphenyl moiety provides a larger and more rigid hydrophobic surface compared to the indole ring of tryptophan or the phenyl ring of phenylalanine. This can lead to enhanced van der Waals interactions within a hydrophobic pocket of the receptor, potentially increasing binding affinity. Conversely, if the binding pocket is sterically constrained, the bulky Bip(4,4') side chain may lead to a decrease in affinity or a change in the binding mode, which can translate to altered functional activity, including a switch from agonism to antagonism.
Future Directions
While the available data highlights the potential of Bip(4,4') modification in peptide drug design, further research is needed to fully elucidate its impact on other critical properties such as in vivo stability and cell permeability. Comparative studies on a wider range of peptide scaffolds targeting different receptor families will provide a more comprehensive understanding of the utility of Bip(4,4') as a tool for developing next-generation peptide therapeutics.
References
Safety Operating Guide
Proper Disposal of Fmoc-Bip(4,4')-OH: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling Fmoc-Bip(4,4')-OH must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of waste generated from the use of this compound.
I. Understanding the Waste Streams
The first critical step in proper waste management is the segregation of different waste streams to prevent hazardous reactions and simplify disposal.[1] When working with this compound, you will likely generate the following types of waste:
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, and weighing papers, as well as any residual solid this compound.
-
Non-Halogenated Solvent Waste: This stream comprises solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) that may be used to dissolve the compound.
-
Aqueous Waste: This includes any water-based solutions containing this compound.
All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards.[1] Never dispose of chemical waste down the sink or in regular trash.[1]
II. Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specific Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[2] |
| Skin Protection | Chemical-resistant gloves (inspect before use).[2] |
| Body Protection | Laboratory coat. |
Use proper glove removal technique to avoid skin contact with the product.[2]
III. Disposal Procedures for Each Waste Stream
The following diagram illustrates the general workflow for laboratory chemical waste disposal.
Caption: General workflow for the segregation and disposal of laboratory chemical waste.
Step-by-Step Disposal Guide:
-
Solid Waste (this compound powder, contaminated consumables):
-
Collection: Place all solid waste, including excess this compound and contaminated items like gloves and weighing paper, into a designated, clearly labeled "Solid Hazardous Waste" container.
-
Container: The container should be a durable, sealable plastic bag or a rigid container with a lid.
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible chemicals.[3]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods.
-
-
Non-Halogenated Solvent Waste (e.g., DMF, NMP solutions):
-
Segregation: Collect all non-halogenated solvent waste in a dedicated "Non-Halogenated Waste" container.[1] Do not mix with halogenated solvents.[3]
-
Container: Use a chemically resistant container, typically a plastic or glass bottle with a secure screw cap. Ensure the container is properly vented if necessary.
-
Labeling: Clearly label the container with "Hazardous Waste," the full name of the solvent (e.g., "Dimethylformamide"), and the solute ("this compound").
-
Storage: Keep the container tightly sealed in a well-ventilated area, such as a chemical fume hood, and within secondary containment to prevent spills.[3]
-
Disposal: Contact your institution's hazardous waste management service for collection and disposal.
-
-
Aqueous Waste:
-
pH Neutralization (if required): Depending on your institution's policies and local regulations, aqueous waste may need to be neutralized to a pH between 6 and 8 before disposal.[1] This should only be performed if you are trained to do so and have the appropriate safety measures in place, such as working in a chemical fume hood.
-
Collection: Collect the neutralized or untreated aqueous waste in a designated "Aqueous Hazardous Waste" container.
-
Container: Use a compatible, leak-proof container with a secure lid.
-
Labeling: Label the container with "Hazardous Waste" and a complete list of its contents, including "this compound" and any acids or bases used for neutralization.
-
Disposal: Arrange for disposal through your institution's EHS office.
-
The following decision tree provides a logical guide for handling laboratory chemical waste.
Caption: Decision tree for the proper handling of laboratory chemical waste.
IV. Emergency Procedures
In case of a spill or accidental release, follow these procedures:
-
Evacuate: Evacuate the immediate area if necessary.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For dry spills, carefully sweep or scoop the material into a container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific chemical hygiene plan for complete safety and disposal information.
References
Safeguarding Your Research: Essential Handling and Disposal of Fmoc-Bip(4,4')-OH
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Bip(4,4')-OH. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The minimum required PPE for handling this compound in both solid and solution forms is outlined below.
| PPE Item | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Face shield (recommended when a splash hazard is high). | Provides additional protection for the face. | |
| Hand Protection | Disposable nitrile gloves. | Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory coat. | Protects skin and clothing from spills and contamination. |
| Closed-toe shoes and long pants. | Provides basic body and foot protection in a laboratory setting. | |
| Respiratory Protection | Generally not required with adequate ventilation. | A NIOSH-approved N95 or higher-rated respirator may be necessary if engineering controls are insufficient to control dust or aerosols. Use must comply with a formal respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
Following a structured plan for handling minimizes risks and ensures procedural consistency.
Preparation and Engineering Controls:
-
Work Area: Before handling, ensure the work area is clean and uncluttered. Identify the location of the nearest safety shower and eyewash station.
-
Ventilation: Weigh and handle solid this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.
Handling Solid this compound:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the ventilated enclosure.
-
Transfer: Transfer the solid to the reaction vessel. If any dust is generated, ensure it is contained within the fume hood.
Handling this compound in Solution:
-
Solvent Hazards: Be aware of the hazards associated with the chosen solvent (e.g., Dimethylformamide - DMF) and adjust PPE accordingly.
-
Dissolving: Slowly add the solvent to the solid with gentle stirring to facilitate dissolution. Keep containers sealed when not in use to prevent vapor release.
-
Transfer: Use appropriate, clean glassware and pipetting devices for all transfers.
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and any other components of the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Never pour chemical waste down the drain.
-
Contaminated Packaging: Dispose of the original packaging as hazardous waste.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
